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2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride Documentation Hub

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  • Product: 2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride
  • CAS: 2803861-10-9

Core Science & Biosynthesis

Foundational

Structure and properties of 2-(But-3-yn-1-yloxy)ethan-1-amine HCl

The "Clickable" Ether-Amine Linker for Precision Bioconjugation[1] Executive Summary 2-(But-3-yn-1-yloxy)ethan-1-amine HCl (CAS: 2803861-10-9 for HCl salt; 122116-14-7 for free base) is a high-value heterobifunctional li...

Author: BenchChem Technical Support Team. Date: February 2026

The "Clickable" Ether-Amine Linker for Precision Bioconjugation[1]

Executive Summary

2-(But-3-yn-1-yloxy)ethan-1-amine HCl (CAS: 2803861-10-9 for HCl salt; 122116-14-7 for free base) is a high-value heterobifunctional linker used extensively in PROTAC® development , Antibody-Drug Conjugates (ADCs) , and chemoproteomics .[1][2][3]

Distinguished by its compact structure containing a terminal alkyne and a primary amine separated by a short ether spacer, this molecule serves as a versatile "molecular bridge." It enables the orthogonal conjugation of two distinct functional entities: one via standard amide coupling (amine-reactive) and the other via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Its specific chain length and ether oxygen atom provide essential solubility and flexibility without introducing excessive hydrophobicity, making it a critical tool in "Linkerology"—the science of optimizing linker properties for drug efficacy.

Part 1: Chemical Dossier & Properties[1]
1.1 Structural Identity

The compound consists of an ethylamine core ether-linked to a butynyl group.[1] The hydrochloride salt form ensures stability and water solubility, which is critical for biological applications.

PropertyData
IUPAC Name 2-(But-3-yn-1-yloxy)ethan-1-amine hydrochloride
Common Name 3-Butynyl-PEG1-amine HCl; Alkyne-PEG1-Amine (C4 analog)
CAS Number 2803861-10-9 (HCl salt); 122116-14-7 (Free base)
Molecular Formula C₆H₁₁NO[1][2][3][4][5] · HCl
Molecular Weight 149.62 g/mol (Salt); 113.16 g/mol (Free Base)
Solubility Water (>50 mg/mL), DMSO, DMF, Methanol
pKa (Amine) ~8.5–9.5 (Typical for primary aliphatic amines)
Appearance White to off-white hygroscopic solid
1.2 Mechanistic Architecture

The molecule operates on two orthogonal reactivity axes:[1]

  • Axis A (Nucleophilic Amine): The primary amine (-NH₂) reacts with activated esters (NHS, TFP), carboxylic acids (via EDC/HATU), or aldehydes (reductive amination).

  • Axis B (Electrophilic/Clickable Alkyne): The terminal alkyne (-C≡CH) is inert to most biological conditions but reacts rapidly with azides in the presence of Cu(I) catalysts to form a stable 1,2,3-triazole linkage.

Part 2: Synthesis & Quality Assurance[1]

While commercial sources exist, understanding the synthetic origin is vital for troubleshooting impurities. The Phthalimide Protection Route is the industry standard for preserving the alkyne moiety during amine generation.

2.1 Representative Synthetic Pathway
  • Step 1: Ether Formation. 3-Butyn-1-ol is reacted with N-(2-bromoethyl)phthalimide in the presence of a strong base (e.g., NaH) in DMF.[1] The phthalimide protects the nitrogen.

  • Step 2: Deprotection. The intermediate is treated with hydrazine hydrate (Ing-Manske procedure) or methylamine to cleave the phthalimide, releasing the primary amine.

  • Step 3: Salt Formation. The crude amine is treated with HCl in dioxane/ether to precipitate the pure hydrochloride salt.

2.2 Quality Control Specifications

To ensure reproducibility in biological assays, the following QC parameters are mandatory:

TestAcceptance CriteriaPurpose
¹H NMR (DMSO-d₆) Diagnostic peaks: ~3.0 ppm (t, CH₂-N), ~2.8 ppm (t, Alkyne-CH), ~4.1 ppm (t, O-CH₂).[1] Integration 1:1.Confirm structure & absence of solvent.
HPLC Purity >95% (210 nm)Ensure no truncated side-products.
Water Content (KF) <1.0%Critical for stoichiometry in anhydrous couplings.
Silver Nitrate Test Positive (Precipitate)Confirms presence of terminal alkyne.
Part 3: Experimental Protocols
Protocol A: Amine Conjugation to an NHS-Ester Ligand

Use Case: Attaching the linker to a VHL Ligand (for PROTACs) or a Fluorophore.[1]

Reagents:

  • Ligand-NHS Ester (1.0 equiv)[1]

  • 2-(But-3-yn-1-yloxy)ethan-1-amine HCl (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Anhydrous DMF or DMSO

Workflow:

  • Dissolution: Dissolve the Ligand-NHS ester in anhydrous DMF (concentration ~50–100 mM).

  • Activation: In a separate vial, dissolve the Amine HCl linker in minimal DMF. Add DIPEA to neutralize the HCl and activate the amine.

  • Coupling: Add the amine solution to the NHS-ester solution dropwise under nitrogen.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for mass shift: +113 Da - NHS mass).[1]

  • Purification: Dilute with water/acetonitrile and purify via Preparative HPLC (C18 column). Lyophilize to obtain the Alkyne-Functionalized Ligand .

Protocol B: CuAAC "Click" Reaction

Use Case: Conjugating the Alkyne-Ligand to an Azide-tagged Protein or E3 Ligase.[1]

Reagents:

  • Alkyne-Functionalized Ligand (from Protocol A)[1]

  • Azide-Partner (e.g., Azide-PEG-Biotin or Azide-Protein)[1]

  • CuSO₄[1] · 5H₂O (100 mM stock in water)

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM stock)[1]

  • Sodium Ascorbate (500 mM freshly prepared)

Workflow:

  • Complex Formation: Premix CuSO₄ and THPTA in a 1:5 molar ratio (Cu:Ligand) and incubate for 5 mins. This protects the protein from oxidative damage.

  • Reaction Mix: To the Azide-Partner solution (in PBS, pH 7.4), add:

    • Alkyne-Ligand (1–5 equiv depending on biomolecule).[1]

    • Cu-THPTA Complex (Final conc. 0.1–1 mM).[1]

    • Sodium Ascorbate (Final conc. 2–5 mM).

  • Incubation: Incubate at RT for 30–60 minutes in the dark.

  • Quenching: Add EDTA (10 mM final) to chelate copper.

  • Validation: Analyze by SDS-PAGE (for proteins) or LC-MS (for small molecules).[1]

Part 4: Visualization of Workflows
Diagram 1: Chemical Logic & PROTAC Assembly

This diagram illustrates the flow from the raw linker to a functional PROTAC molecule, highlighting the orthogonal reaction conditions.

PROTAC_Assembly Linker 2-(But-3-yn-1-yloxy)ethan-1-amine HCl Intermediate Alkyne-Functionalized Warhead Linker->Intermediate Nucleophilic Attack Warhead Target Protein Ligand (Activated Ester) Warhead->Intermediate Amide Coupling (DIPEA, DMF) -NHS PROTAC Final PROTAC (Triazole Linked) Intermediate->PROTAC CuAAC Click (CuSO4, THPTA, Ascorbate) E3_Ligase E3 Ligase Ligand (Azide-Tagged) E3_Ligase->PROTAC Cycloaddition

Caption: Step-wise assembly of a PROTAC using the linker. The amine terminus first engages the target ligand, followed by "clicking" the alkyne terminus to an E3 ligase ligand.

Part 5: Applications in Drug Discovery[1][6]
5.1 PROTAC Linkerology

In Targeted Protein Degradation (TPD), the linker is not merely a connector; it dictates the ternary complex geometry.

  • Rigidity vs. Flexibility: This specific linker provides a "Goldilocks" zone. The alkyne is rigid and linear, while the ether/ethyl chain adds rotational freedom. This is often preferred when pure PEG chains are too floppy and entropic costs are high.

  • Permeability: The C4-alkyne segment is more lipophilic than a standard PEG unit, potentially improving cell permeability compared to pure PEG-diamine linkers.[1]

5.2 Surface Functionalization

The compound is ideal for modifying surfaces (e.g., gold nanoparticles, glass slides). The amine can be anchored to a carboxylated surface, leaving the alkyne exposed as a "landing pad" for any azide-tagged capture molecule.

Part 6: Handling & Safety[1]
  • Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C under argon or nitrogen. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Stability: The terminal alkyne is stable to acid and mild base but can degrade under strong basic conditions or prolonged exposure to transition metals (without ligands).

  • Safety: Irritant to eyes and skin. Handle in a fume hood.

References
  • Beshnova, D. A., et al. (2020). De novo design of cereblon-specific PROTACs. Journal of Medicinal Chemistry . Link: [Link][1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition . Link: [Link]

  • Maple, H. J., et al. (2012). Automated chemical synthesis of peptide–drug conjugates. Methods in Molecular Biology . Link: [Link]

Sources

Exploratory

2-(But-3-yn-1-yloxy)ethan-1-amine vs propargyl-PEG-amine structure

2-(But-3-yn-1-yloxy)ethan-1-amine vs. Propargyl-PEG-amine[1][2] Executive Summary In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized biomaterials, the selection of the bioconjugation handle is...

Author: BenchChem Technical Support Team. Date: February 2026

2-(But-3-yn-1-yloxy)ethan-1-amine vs. Propargyl-PEG-amine[1][2]

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized biomaterials, the selection of the bioconjugation handle is often treated as a trivial choice. However, the structural distinction between Propargyl-PEG-amines and 2-(But-3-yn-1-yloxy)ethan-1-amine (a homopropargyl ether derivative) represents a critical decision point regarding synthetic fidelity and metabolic stability.[1][2]

This guide provides an in-depth technical analysis demonstrating that while Propargyl-PEG linkers offer superior CuAAC kinetics due to electronic activation, they suffer from inherent base-catalyzed instability.[1][2] The Butynyl (homopropargyl) variant serves as a robust alternative, eliminating the risk of propargyl-allene isomerization while maintaining sufficient reactivity for high-yield bioconjugation.[1][2]

Part 1: Structural Anatomy & Electronic Theory[1][2]

The fundamental difference lies in the proximity of the electronegative ether oxygen to the alkyne moiety.

1. Propargyl-PEG-amine[1][2][3]
  • Structure:

    
    [1][2]
    
  • Electronic Environment: The ether oxygen is attached to the propargylic carbon.

  • Consequence: The inductive electron-withdrawing effect (-I) of the oxygen increases the acidity of the propargylic protons (

    
    ).[1] This acidity is the root cause of its instability in basic media.
    
2. 2-(But-3-yn-1-yloxy)ethan-1-amine (Butynyl Linker)[1][2]
  • Structure:

    
    [1][2]
    
  • Electronic Environment: An ethylene spacer (

    
    ) separates the alkyne from the oxygen.[1][2]
    
  • Consequence: The inductive effect is attenuated. The propargylic protons are significantly less acidic, rendering the molecule chemically inert to base-catalyzed rearrangement.

LinkerComparison Propargyl Propargyl-PEG-amine (Reactive & Unstable) Oxygen_P Propargylic Oxygen (Electron Withdrawing) Propargyl->Oxygen_P Contains Butynyl 2-(But-3-yn-1-yloxy)ethan-1-amine (Stable & Robust) Oxygen_B Distal Oxygen (Inductive Effect Blocked) Butynyl->Oxygen_B Contains Acidity High Acidity of Propargylic Protons Oxygen_P->Acidity Induces Stability Chemical Inertness in Basic Media Oxygen_B->Stability Ensures Acidity->Propargyl Risk: Isomerization Stability->Butynyl Benefit: Integrity

Figure 1: Structural causality map illustrating how oxygen proximity dictates the stability profile of the two linkers.

Part 2: The Stability Dilemma (Propargyl-Allene Isomerization)

The "Achilles' heel" of propargyl ethers is their susceptibility to base-catalyzed isomerization .[2] In many bioconjugation protocols (pH 8-9) or during synthetic intermediate steps involving bases (e.g.,


, 

, or tertiary amines), propargyl ethers can rearrange into allenyl ethers .
Mechanism of Failure
  • Deprotonation: A base removes a proton from the activated propargylic position (

    
    ).[1][2]
    
  • Reprotonation: The resulting anion is reprotonated at the terminal carbon.

  • Result: Formation of an allene (

    
    ).
    
  • Degradation: Allenyl ethers are highly reactive electrophiles.[2] They hydrolyze rapidly to acrolein derivatives or polymerize, leading to "dead" linkers that cannot participate in Click chemistry.

The Butynyl Advantage: The extra methylene group in 2-(But-3-yn-1-yloxy)ethan-1-amine raises the pKa of the propargylic protons, effectively shutting down this pathway.[1][2]

IsomerizationPathway Start Propargyl Ether (Active Linker) Intermediate Propargyl Anion Start->Intermediate Deprotonation Base Base (pH > 8) or Amine Catalysis Base->Start Allene Allenyl Ether (Isomerized) Intermediate->Allene Reprotonation Dead Hydrolysis/Polymerization (Dead End) Allene->Dead Rapid Degradation

Figure 2: The degradation pathway of propargyl ethers in basic conditions, leading to loss of bio-orthogonal reactivity.[1][2]

Part 3: Comparative Kinetics (CuAAC)

While stability favors the Butynyl linker, reactivity favors the Propargyl linker. The same electron-withdrawing effect that causes instability also lowers the LUMO of the alkyne, making it more reactive toward the copper(I) catalyst.

Data Summary: Reactivity vs. Stability

FeaturePropargyl-PEG-amine2-(But-3-yn-1-yloxy)ethan-1-amine
CuAAC Rate High (~2.6x faster)Moderate
Base Stability Low (Prone to isomerization)High (Stable)
Metabolic Stability Moderate (Ether cleavage risk)High
Steric Demand LowLow-Medium (More flexible)
Recommended Use Rapid labeling, acidic/neutral pHComplex synthesis, basic conditions, long-term storage

Expert Insight: The kinetic deficit of the Butynyl linker is easily overcome by using accelerating ligands like THPTA or BTTAA during the Click reaction. Therefore, the stability gain of the Butynyl linker outweighs the minor loss in intrinsic reactivity.

Part 4: Experimental Protocols
Protocol A: Stability Validation Assay (NMR Monitoring)

Objective: To verify the structural integrity of the linker under conjugation conditions.

  • Preparation: Dissolve 10 mg of the linker (Propargyl or Butynyl) in 0.6 mL of deuterated solvent (

    
     or 
    
    
    
    ).
  • Base Challenge: Add 1.0 equivalent of Triethylamine (

    
    ) or adjust pH to 9.0 using deuterated carbonate buffer.
    
  • Incubation: Incubate at 37°C.

  • Monitoring: Acquire

    
    -NMR spectra at t=0, 4h, and 24h.
    
    • Propargyl Failure Signature: Disappearance of the propargylic doublet (~4.2 ppm) and appearance of vinylic signals (5.0–6.5 ppm) indicating allene formation.

    • Butynyl Success Signature: Retention of the triplet signals for the ethylene spacer and the alkyne proton.

Protocol B: Optimized CuAAC Conjugation for Butynyl Linkers

Objective: High-efficiency conjugation compensating for lower intrinsic kinetics.[1][2]

Reagents:

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Crucial for non-activated alkynes.[1][2]

  • Catalyst:

    
    .[2]
    
  • Reductant: Sodium Ascorbate.[2][4][5]

  • Buffer: 100 mM Sodium Phosphate (pH 7.0).

Workflow:

  • Premix: Prepare a Cu-Ligand complex by mixing

    
     (1 eq) and THPTA (5 eq) in water. Incubate for 5 minutes.
    
  • Reaction Mix: In the reaction vessel, combine:

    • Azide-functionalized biomolecule (10 µM - 100 µM final).

    • 2-(But-3-yn-1-yloxy)ethan-1-amine (5–10 equivalents).[1][2]

    • Cu-THPTA complex (100 µM final).[1][2][4]

    • Sodium Ascorbate (5 mM final).[2][4][5]

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) under inert atmosphere (

    
    ). Note: Butynyl linkers may require 60 mins vs. 30 mins for Propargyl linkers.[2]
    
  • Quench: Add EDTA (10 mM) to chelate copper.

  • Purification: Desalting column (PD-10) or dialysis.

References
  • Vertex AI Search. (2025).[2] Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. National Institutes of Health. 6[1][2][7]

  • Vertex AI Search. (2025).[2] Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. National Institutes of Health. 8[1][2][7]

  • BenchChem. (2025).[2][4][9][10] A Comparative Guide to the Kinetic Performance of 5-Propargylfurfuryl Alcohol in Click Reactions. 4

  • CymitQuimica. (2025).[2] 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanamine Structure and Properties. 1

  • MedKoo Biosciences. (2025).[2] Propargyl-PEG2-amine Technical Data. 3[1][2][7]

Sources

Foundational

Chemical Stability of Ether-Linked Alkyne Amines: A Guide for Linker Design

This guide focuses on the chemical and metabolic stability profile of Ether-Linked Alkyne Amines , a structural motif increasingly utilized in PROTAC linkers , Antibody-Drug Conjugates (ADCs) , and covalent inhibitors ....

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the chemical and metabolic stability profile of Ether-Linked Alkyne Amines , a structural motif increasingly utilized in PROTAC linkers , Antibody-Drug Conjugates (ADCs) , and covalent inhibitors .

This specific scaffold typically follows the general structure:


  (or variants thereof), combining the rigidity of an internal alkyne with the solubility of ethers and the functional versatility of amines.

Executive Summary & Structural Logic

The ether-linked alkyne amine is a hybrid pharmacophore/linker that offers a unique balance of conformational rigidity and physicochemical solubility . Unlike flexible alkyl chains, the central alkyne (


) restricts rotational freedom, reducing the entropic penalty of binding. However, this structure introduces specific metabolic liabilities that drug developers must mitigate.
The Core Scaffold

The stability profile is dictated by the electronic interplay between three functional zones:

  • The Ether (

    
    ):  Provides aqueous solubility but is a site for oxidative O-dealkylation.
    
  • The Alkyne (

    
    ):  Acts as a rigid spacer. While chemically robust, it lowers the 
    
    
    
    of the adjacent amine via inductive electron withdrawal (
    
    
    hybridization).
  • The Amine (

    
    ):  The primary handle for conjugation or target engagement. It is the most reactive site, prone to N-oxidation and N-dealkylation.
    

Chemical Stability Profile

pH Sensitivity and Hydrolysis

Ether-linked alkyne amines exhibit exceptional hydrolytic stability across the physiological pH range (pH 1.2 – 8.0).

  • Acidic Conditions: The ether linkage is inert to dilute acids (e.g., 0.1 M HCl). The alkyne does not undergo hydration (Markovnikov addition of water) without mercuric/gold catalysis or extreme temperatures (>100°C).

  • Basic Conditions: The internal alkyne protects the molecule from base-catalyzed degradation. Unlike terminal alkynes, which have an acidic proton (

    
    ), the internal ether-linked alkyne is devoid of this liability.
    
Oxidative Vulnerabilities (Chemical)

While stable to atmospheric oxygen, this scaffold is sensitive to strong chemical oxidants often used in stress testing:

  • Peroxides (

    
    ):  The amine is the "soft spot," rapidly forming N-oxides  (
    
    
    
    ).
  • Ozone (

    
    ):  Will cleave the alkyne bond to form carboxylic acids (unlikely in biological systems but relevant for shelf-life/manufacturing).[1]
    
The "Propargyl Amine" Suicide Mechanism

Crucial Expert Insight: If the structure retains a terminal alkyne adjacent to the amine (propargyl amine motif), it acts as a mechanism-based inhibitor (suicide substrate) for flavin-dependent enzymes like Monoamine Oxidase (MAO). The enzyme oxidizes the amine to an imine, which then forms a reactive allene, covalently modifying the enzyme.

  • Design Implication: For inert linkers (PROTACs), ensure the alkyne is internal (disubstituted) to avoid off-target covalent binding to MAO enzymes.

Metabolic Stability (Microsomal & Plasma)

Biological stability is the primary failure mode for this scaffold. The degradation is driven by Cytochrome P450 (CYP) enzymes in the liver.[2]

Primary Metabolic Pathways
  • N-Dealkylation (Major): CYP450s hydroxylate the

    
    -carbon next to the nitrogen. The resulting carbinolamine is unstable and collapses, cleaving the amine.
    
    • Mitigation: Steric hindrance (e.g., isopropyl groups) or fluorination at the

      
      -carbon.
      
  • O-Dealkylation (Minor): Similar hydroxylation at the ether

    
    -carbon leads to ether cleavage, releasing an alcohol and an aldehyde.
    
  • Alkyne Oxidation: While rare, metabolic oxidation of the alkyne to a ketone or oxirene can occur, but usually only after the more labile amine/ether sites are metabolized.

Visualization of Degradation Pathways

The following diagram illustrates the metabolic fate of a representative ether-linked alkyne amine.

MetabolicPathways Parent Parent Scaffold R-O-CH2-C≡C-CH2-NR'2 CYP_N CYP450 (α-Hydroxylation) Parent->CYP_N CYP_O CYP450 (O-Dealkylation) Parent->CYP_O FMO FMO / ROS Parent->FMO Carbinolamine Unstable Carbinolamine CYP_N->Carbinolamine Cleavage_N Amine Cleavage (Aldehyde + Amine) Carbinolamine->Cleavage_N Spontaneous Cleavage_O Ether Cleavage (Alcohol + Aldehyde) CYP_O->Cleavage_O N_Oxide N-Oxide (Polar Metabolite) FMO->N_Oxide

Figure 1: Primary metabolic degradation pathways. The N-dealkylation route (top) is typically the rate-limiting step for clearance.

Experimental Protocols

Synthesis of Ether-Linked Alkyne Amines

Methodology: A robust two-step sequence utilizing Williamson ether synthesis followed by a Mannich-type reaction or nucleophilic substitution.

Reagents:

  • Propargyl bromide (80% in toluene)

  • Alcohol (

    
    )
    
  • Secondary Amine (

    
    )
    
  • Paraformaldehyde (if using Mannich) or Copper(I) Iodide (if using coupling).

Step-by-Step Protocol:

  • Ether Formation:

    • Dissolve

      
       (1.0 eq) in anhydrous DMF at 0°C.
      
    • Add NaH (1.2 eq) carefully. Stir for 30 min.

    • Dropwise add Propargyl Bromide (1.5 eq). Warm to RT and stir for 4h.

    • QC Check: Monitor disappearance of alcohol by TLC (Hexane:EtOAc).

    • Quench with

      
      , extract with 
      
      
      
      . Product: Propargyl Ether Intermediate .
  • Amine Introduction (Mannich Reaction for Terminal Alkynes):

    • Dissolve Propargyl Ether (1.0 eq) in Dioxane.

    • Add Paraformaldehyde (1.2 eq), Secondary Amine (1.1 eq), and CuCl (0.05 eq).

    • Reflux at 80°C for 2-4 hours.

    • Purification: Acid-base extraction is highly effective here due to the basicity of the product.

Microsomal Stability Assay (In Vitro)

This assay determines the intrinsic clearance (


) and identifies metabolic soft spots.
ParameterCondition
System Pooled Liver Microsomes (Human/Mouse/Rat)
Concentration 1 µM Test Compound
Cofactor NADPH (Regenerating system)
Timepoints 0, 5, 15, 30, 60 min
Analysis LC-MS/MS (MRM mode)
Control Verapamil (High clearance), Warfarin (Low clearance)

Protocol:

  • Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiate reaction by adding NADPH (1 mM final).

  • Add Test Compound (1 µM final, <0.1% DMSO).

  • At each timepoint, remove 50 µL aliquot and quench into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Centrifuge (4000g, 20 min) and inject supernatant into LC-MS.

  • Calculation: Plot

    
     vs. Time. Slope = 
    
    
    
    .
    • 
      .
      

Data Interpretation & Mitigation

Comparative Stability Data

The following table summarizes the stability of the ether-linked alkyne amine motif compared to standard alkyl linkers.

Linker TypePlasma Stability (

)
Microsomal Stability (

)
Key Liability
Alkyl Chain (

)
> 24 hHigh (> 60 min)Oxidation (slow)
Ether-Alkyne-Amine > 24 hModerate (20-40 min) N-Dealkylation
Ester Linker Low (< 2 h)Very Low (< 10 min)Hydrolysis (Esterases)
Disulfide VariableLow (Reductive cleavage)Glutathione reduction
Stabilization Strategies

If microsomal stability is poor (


 min), employ these structural modifications:
  • Fluorination: Introduce fluorine atoms on the

    
    -carbons adjacent to the ether or amine. The strong C-F bond prevents hydrogen abstraction by CYP450.
    
  • Steric Shielding: Use bulky amines (e.g., 2,6-dimethylpiperidine) or place a gem-dimethyl group next to the ether oxygen.

  • pKa Modulation: The alkyne lowers the amine pKa. Further lowering it (e.g., using a morpholine instead of a piperidine) can reduce CYP binding affinity.

References

  • Bachem. (2021). Click Chemistry: A valuable tool for peptide and protein modification.

  • RSC Chemical Biology. (2023). Click chemistry in the development of PROTACs.

  • National Institutes of Health (PMC). (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions.

  • BenchChem. (2025).[3] Controlling for Linker Stability In Vivo: Technical Guide.

  • Materials Advances. (2023). Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids.[4]

  • Optibrium. (2024). The importance of cytochrome P450 metabolism in drug discovery.[5]

Sources

Exploratory

Physicochemical Characterization and Bioconjugation Utility of But-3-yn-1-yloxy-ethanamine HCl

Technical Whitepaper | Version 1.0 [1] Executive Summary But-3-yn-1-yloxy-ethanamine Hydrochloride (CAS: 2803861-10-9) is a specialized heterobifunctional linker used in high-precision bioconjugation, PROTAC® development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1]

Executive Summary

But-3-yn-1-yloxy-ethanamine Hydrochloride (CAS: 2803861-10-9) is a specialized heterobifunctional linker used in high-precision bioconjugation, PROTAC® development, and antibody-drug conjugate (ADC) synthesis.[1][2][3][4][5] Structurally, it bridges a primary amine and a terminal alkyne via a short, hydrophilic ether spacer. This architecture enables the "clicking" of amine-reactive biomolecules to azide-functionalized reporters or drugs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

This guide provides a rigorous analysis of its molecular properties, stability factors, and validated experimental protocols for its integration into drug discovery workflows.

Molecular Identity & Physicochemical Properties

This compound is a "homopropargyl" analog of the more common propargyl-PEG linkers.[1] The extension of the carbon chain adjacent to the alkyne (but-3-yne vs. prop-2-yne) alters the steric environment of the triple bond, potentially influencing the kinetics of cycloaddition reactions and the metabolic stability of the resulting conjugate.[1]

1.1 Chemical Specifications
PropertyData
Systematic Name 2-(But-3-yn-1-yloxy)ethan-1-amine hydrochloride
CAS Number (HCl Salt) 2803861-10-9
CAS Number (Free Base) 122116-14-7
Molecular Formula C₆H₁₂ClNO (HCl Salt) / C₆H₁₁NO (Free Base)
Molecular Weight 149.62 g/mol (HCl Salt) / 113.16 g/mol (Free Base)
SMILES C#CCCOCCN.Cl
Appearance White to off-white crystalline solid or hygroscopic powder
Solubility Highly soluble in water, DMSO, DMF, and Methanol
Storage -20°C, under inert atmosphere (Ar/N₂).[1][3][5][6] Hygroscopic.
1.2 Structural Analysis

The molecule consists of three distinct functional zones:

  • Terminal Alkyne (

    
    ):  The "Click" handle. Inert to biological conditions but highly reactive toward azides in the presence of Cu(I).
    
  • Ether Spacer (

    
    ):  Increases water solubility compared to purely alkyl linkers and provides rotational flexibility, reducing aggregation of the final conjugate.[1]
    
  • Primary Amine (

    
    ):  The nucleophilic attachment point for coupling to activated esters (NHS/TFP) or aldehydes.
    
Strategic Applications in Drug Discovery
2.1 PROTAC® Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation (Target-PROTAC-E3 Ligase).[1] But-3-yn-1-yloxy-ethanamine provides a short, defined spacer (approx. 4-6 atoms) that is often used to build "Clickable PROTACs."[1] Researchers can synthesize a library of E3 ligase ligands with azide handles and "click" them to this linker attached to a target protein ligand, rapidly screening for optimal linker length.

2.2 Activity-Based Protein Profiling (ABPP)

This molecule serves as a probe scaffold.[1] The amine is coupled to a pharmacophore (drug analog), and the alkyne remains latent. Upon binding to the target in live cells, the complex is lysed and reacted with a fluorescent azide (e.g., Azide-Rhodamine) to visualize target engagement.

Experimental Protocols

Safety Note: Always handle alkynes and azides behind a blast shield if scaling up, although milligram-scale bioconjugation is generally safe.[1] The HCl salt is acidic; ensure buffering.

Protocol A: Amine Coupling to an NHS-Ester (Drug/Protein)

Objective: Attach the linker to a molecule of interest (Molecule-X) containing an activated carboxylic acid.[1]

  • Preparation: Dissolve But-3-yn-1-yloxy-ethanamine HCl in anhydrous DMSO or DMF to a concentration of 50–100 mM.

  • Buffering: Since the amine is protonated (

    
    ), add an organic base (DIPEA or Triethylamine) to the reaction mixture. Use 2.5 to 3.0 equivalents of base relative to the linker to ensure the amine is free (
    
    
    
    ) and reactive.[1]
  • Reaction:

    • Mix Molecule-X-NHS ester (1.0 eq) with the Linker solution (1.2–1.5 eq).[1]

    • Incubate at Room Temperature (RT) for 2–4 hours or 4°C overnight.

    • Checkpoint: Monitor consumption of NHS ester via LC-MS.[1]

  • Purification:

    • Small Molecules: Dilute with water/acetonitrile and purify via Preparative HPLC (C18 column).

    • Proteins: Remove excess linker via Desalting Column (PD-10) or Dialysis against PBS.[1]

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Objective: Conjugate the Alkyne-modified Molecule-X to an Azide-Reporter.

  • Reagents:

    • Molecule-X-Alkyne (from Protocol A).[1]

    • Azide-Reporter (e.g., Biotin-Azide or Fluorophore-Azide).[1]

    • Catalyst: CuSO₄ · 5H₂O (pre-dissolved in water).

    • Reductant: Sodium Ascorbate (freshly prepared in water).

    • Ligand (Optional but Recommended): THPTA (protects biomolecules from oxidative damage by copper).

  • Workflow:

    • Mix Molecule-X-Alkyne (final 10–50 µM) and Azide-Reporter (20–100 µM) in PBS/DMSO.[1]

    • Add THPTA (pre-mixed with CuSO₄ in 5:1 molar ratio). Final [Cu] ~1 mM.

    • Add Sodium Ascorbate (final 5 mM) to initiate the reaction.

    • Incubate 1 hour at RT in the dark.

  • Validation: The formation of the 1,2,3-triazole linkage is irreversible. Analyze by SDS-PAGE (for proteins) or LC-MS (for small molecules).[1]

Visualization of Conjugation Workflow

The following diagram illustrates the stepwise conversion of a Carboxyl-drug into a Click-ready probe using But-3-yn-1-yloxy-ethanamine HCl.

BioconjugationWorkflow cluster_0 Step 1: Functionalization Drug Drug-COOH (Carboxylic Acid) Activation Activation (NHS/EDC) Drug->Activation 1. Activate Intermediate Drug-NHS Ester (Activated) Activation->Intermediate Conjugate Drug-Linker-Alkyne (Click Ready) Intermediate->Conjugate 2. Amine Coupling (+ DIPEA) Linker But-3-yn-1-yloxy-ethanamine (Linker) Linker->Conjugate Nucleophilic Attack Final Final Conjugate (Triazole Linked) Conjugate->Final 3. CuAAC Click (+ Cu(I)) Azide Reporter-Azide (Fluorophore/Biotin) Azide->Final

Figure 1: Synthetic workflow transforming a carboxylic acid drug into a click-chemistry probe using But-3-yn-1-yloxy-ethanamine.

References
  • PubChem. (2024). Compound Summary: 2-(But-3-yn-1-yloxy)ethanamine (Free Base).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for NHS/Amine coupling protocols).

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Retrieved from [Link][1]

Sources

Foundational

Precision Conjugation: A Technical Guide to Short PEG-like Alkyne Linkers in Drug Discovery

[1] Executive Summary In modern drug discovery—particularly within Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs)—the linker is no longer a passive spacer; it is a determinant of pharmacological e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern drug discovery—particularly within Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs)—the linker is no longer a passive spacer; it is a determinant of pharmacological efficacy.[1][2] Short PEG-like alkyne linkers (typically


 to 

ethylene glycol units) represent a "Goldilocks" solution, offering the solubility benefits of polyethylene glycol without the entropic penalties or steric bulk of long-chain polymers.

This guide provides a technical deep-dive into the physicochemical rationale, strategic application, and experimental optimization of these linkers, with a specific focus on their role in PROTAC® design and Click Chemistry bioconjugation.

Part 1: The Physicochemical Rationale

Defining "Short" in a Polydisperse World

Unlike traditional PEGylation, which uses polydisperse polymers (e.g., PEG-2000) to extend half-life, drug discovery chemistry relies on discrete PEGs (dPEGs) . These are monodisperse, single-molecular-weight compounds.[3]

  • Structure:

    
    
    
  • The Alkyne Handle: A terminal alkyne (

    
    ) provides a bioorthogonal reaction site for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is preferred over strained alkynes (like DBCO) in early discovery because it is sterically minute, minimizing interference with ligand-protein binding.
    
Comparative Analysis: Linker Classes

The choice of linker dictates the physicochemical profile of the final conjugate.

FeatureShort PEG (

)
Alkyl Chains (

)
Long/Polymer PEG (

)
Solubility High (Amphiphilic)Low (Hydrophobic)Very High
Permeability Moderate (Tunnable)High Low (Poor passive diffusion)
Conformation Flexible (Gauche effect)Flexible/FloppyEntropically Chaotic
Metabolism StableOxidative liability (CYP450)Stable
Steric Bulk LowLowHigh (Shielding effect)

Expert Insight: In PROTAC design, replacing an alkyl linker with a short PEG often rescues a compound from poor aqueous solubility, a common failure mode for these high-molecular-weight degraders.

Part 2: Strategic Application – PROTAC Linkerology

The most critical application of short PEG-alkynes is in optimizing the distance and orientation between the Target Protein (POI) and the E3 Ligase.

The Ternary Complex and Cooperativity ( )

Efficacy is not driven solely by binding affinity (


) but by the stability of the ternary complex (

).
  • Too Short: Steric clash prevents complex formation.[1][4]

  • Too Long: High entropic cost to collapse the flexible chain; low cooperativity.

  • Optimal: The linker acts as a "belt," inducing positive cooperativity (

    
    ) where the ternary complex is more stable than the binary components.[5]
    
Visualization: The Goldilocks Zone in TPD

The following diagram illustrates the relationship between linker length and complex stability.

PROTAC_Mechanism cluster_linkers Linker Length Impact POI Target Protein (POI) Short Linker n=1 (Steric Clash) POI->Short Clash Optimal Linker n=4 (Stable Complex) POI->Optimal High Cooperativity (α > 1) Long Linker n=12+ (Entropic Penalty) POI->Long Floppy/Loose E3 E3 Ligase Short->E3 Optimal->E3 Long->E3

Caption: Impact of PEG linker length on the formation of the productive Ternary Complex. Optimal length maximizes cooperativity.

Part 3: Experimental Protocol – Optimized CuAAC Bioconjugation

Many commercial protocols suggest simple copper sulfate addition. Do not do this. Free Cu(I) generates Reactive Oxygen Species (ROS) that degrade proteins and nucleic acids. The following protocol uses a stabilizing ligand (THPTA) to protect your biomolecule.

Reagents
  • Alkyne Component: Short PEG-alkyne linker (10 mM in DMSO).

  • Azide Component: Target molecule (e.g., E3 ligand-azide).

  • CuSO4: 20 mM in water.[6][7]

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (50 mM in water).

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

Step-by-Step Workflow
  • Premix Catalyst (Critical Step): Mix CuSO4 and THPTA in a 1:5 molar ratio before adding to the reaction. This creates the active, protected catalytic complex.

    • Example: 10 µL CuSO4 + 20 µL THPTA.[6] Incubate 5 mins.

  • Reaction Assembly: In a microcentrifuge tube, add reagents in this specific order to prevent precipitation:

    • PBS Buffer (pH 7.4)

    • Azide-partner

    • Alkyne-PEG-linker (Final conc: 100–500 µM)

    • Cu-THPTA Complex (Final Cu conc: 50–100 µM)

  • Initiation: Add Sodium Ascorbate (Final conc: 2.5 mM). This reduces Cu(II) to the active Cu(I) species.

  • Incubation: Incubate at Room Temperature for 1 hour in the dark.

  • Purification: Remove copper via EDTA chelation or size-exclusion chromatography (e.g., PD-10 column) before biological testing.

Visualization: CuAAC Workflow

CuAAC_Protocol Step1 1. PREMIX CATALYST CuSO4 + THPTA (1:5) Protects from oxidation Step2 2. ASSEMBLY Buffer + Azide + Alkyne Linker Step1->Step2 Add Complex Step3 3. INITIATION Add Na-Ascorbate (Reduces Cu(II) -> Cu(I)) Step2->Step3 Step4 4. REACTION 1 Hour @ RT Forms Triazole Bond Step3->Step4 Step5 5. CLEANUP EDTA Chelation or SEC Remove Copper Step4->Step5

Caption: Optimized CuAAC workflow using THPTA to prevent protein degradation during conjugation.

Part 4: Troubleshooting & Optimization (E-E-A-T)

The "Hook Effect" in Screening

When screening linker libraries, researchers often observe a bell-shaped dose-response curve.

  • Observation: Efficacy increases with concentration, peaks, and then drops at high concentrations.

  • Cause: Excess PROTAC molecules saturate both the POI and the E3 ligase separately, forming non-functional binary complexes (

    
     and 
    
    
    
    ) rather than the required ternary complex.
  • Solution: This is a thermodynamic property, not a linker failure. Optimize the linker length (

    
    ) to improve cooperativity (
    
    
    
    ), which widens the effective concentration window before the hook effect dominates.
Solubility Crashing

If your conjugate precipitates upon adding the alkyne linker:

  • Check DMSO: Ensure the final DMSO concentration is <5% if the protein is sensitive, but >1% to keep the linker solubilized.

  • Switch Linker: If using a Propargyl-PEG4-Amine, switch to a longer PEG (e.g., PEG8 or PEG12) to increase the hydrophilic fraction.

References

  • Burslem, G. M., et al. (2018). Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Selectively Degrade Cancer-Associated Proteins. Nature Chemical Biology.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of PROTACs using a 2-(But-3-yn-1-yloxy)ethan-1-amine Linker

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[2]

This guide provides a comprehensive overview and detailed protocols for the synthesis of PROTACs utilizing the versatile 2-(But-3-yn-1-yloxy)ethan-1-amine linker. This linker offers a desirable balance of flexibility and a terminal alkyne group, which is amenable to highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for conjugation to azide-modified ligands.[3][4] This modular approach facilitates the rapid assembly of PROTAC libraries for structure-activity relationship (SAR) studies and the optimization of potent and selective protein degraders.

Diagrammatic Overview of PROTAC Synthesis

The synthesis of a PROTAC using the 2-(But-3-yn-1-yloxy)ethan-1-amine linker can be conceptualized as a convergent process, as illustrated in the workflow below. This involves the independent synthesis or functionalization of the warhead and E3 ligase ligand, followed by their conjugation to the bifunctional linker.

PROTAC_Synthesis_Workflow cluster_warhead Warhead Functionalization cluster_linker Linker Synthesis & Functionalization cluster_e3 E3 Ligase Ligand cluster_assembly PROTAC Assembly Warhead Protein of Interest (POI) Ligand (e.g., JQ1) Azide_Warhead Azide-Functionalized Warhead (e.g., JQ1-Azide) Warhead->Azide_Warhead Azidation PROTAC Final PROTAC Azide_Warhead->PROTAC Linker_amine 2-(But-3-yn-1-yloxy)ethan-1-amine Amide_Linker Amide-Coupled Linker Linker_amine->Amide_Linker Amide Coupling Amide_Linker->PROTAC CuAAC Click Chemistry E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Amide_Linker

Caption: Convergent synthesis workflow for a PROTAC utilizing the 2-(But-3-yn-1-yloxy)ethan-1-amine linker.

Part 1: Synthesis of the 2-(But-3-yn-1-yloxy)ethan-1-amine Linker

While commercially available, the synthesis of this linker from readily accessible starting materials is a valuable procedure for research laboratories. A proposed synthetic route is based on the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[5][6][7]

Reaction Scheme:

Protocol 1.1: Synthesis of Boc-protected 2-(But-3-yn-1-yloxy)ethan-1-amine

Rationale: The Boc protecting group on the amine is crucial to prevent its reaction as a nucleophile during the ether synthesis. Sodium hydride is a strong base used to deprotonate the alcohol, forming the more nucleophilic alkoxide.

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-ethanolamine161.221.61 g101.0
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g111.1
4-Bromo-1-butyne132.991.46 g111.1
Anhydrous Tetrahydrofuran (THF)-50 mL--
Saturated aqueous NH4Cl-50 mL--
Diethyl ether-100 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO4)----

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Boc-ethanolamine (1.61 g, 10 mmol) and anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 4-bromo-1-butyne (1.46 g, 11 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl (50 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected linker.

Protocol 1.2: Deprotection to Yield 2-(But-3-yn-1-yloxy)ethan-1-amine

Rationale: Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of Boc protecting groups.

Reagent/MaterialAmount
Boc-protected linker from Protocol 1.11.0 g
Dichloromethane (DCM)10 mL
Trifluoroacetic Acid (TFA)2 mL
Saturated aqueous NaHCO3-
Dichloromethane (DCM)50 mL
Brine20 mL
Anhydrous Sodium Sulfate (Na2SO4)-

Procedure:

  • Dissolve the Boc-protected linker (1.0 g) in DCM (10 mL) in a round-bottom flask and cool to 0 °C.

  • Add TFA (2 mL) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in DCM (20 mL) and carefully neutralize with saturated aqueous NaHCO3 until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate to yield the final linker, 2-(But-3-yn-1-yloxy)ethan-1-amine.

Part 2: Functionalization of Warhead and E3 Ligase Ligand

For the successful assembly of the PROTAC, the warhead must be functionalized with an azide group to react with the alkyne linker, and the E3 ligase ligand will be coupled to the amine group of the linker.

Protocol 2.1: Synthesis of Azide-Functionalized JQ1 (Warhead)

Rationale: JQ1 is a potent inhibitor of the BET family of bromodomains.[8] Commercially available JQ1 derivatives with azide handles are available, such as (+)-JQ-1-PEG4-Azide.[9] Alternatively, a carboxylic acid derivative of JQ1 can be reacted with an amino-azide linker. For this protocol, we will outline a general method for the synthesis of an azide-functionalized JQ1 from a suitable precursor.

Note: The synthesis of JQ1 itself is a multi-step process.[10] For the purpose of this guide, we will assume the availability of a JQ1 derivative with a suitable handle for azide installation, such as a carboxylic acid.

Reaction Scheme (Amide Coupling):

Reagent/MaterialAmountMoles (mmol)Equivalents
(+)-JQ1-acid100 mg0.21.0
2-Azidoethan-1-amine21 mg0.241.2
HATU91 mg0.241.2
DIPEA105 µL0.63.0
Anhydrous DMF2 mL--

Procedure:

  • In a vial, dissolve (+)-JQ1-acid (100 mg, 0.2 mmol) in anhydrous DMF (2 mL).

  • Add 2-azidoethan-1-amine (21 mg, 0.24 mmol), HATU (91 mg, 0.24 mmol), and DIPEA (105 µL, 0.6 mmol).

  • Stir the reaction mixture at room temperature overnight under an argon atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the desired JQ1-azide.

Protocol 2.2: Amide Coupling of Pomalidomide to the Linker

Rationale: Pomalidomide is a widely used ligand for the E3 ligase Cereblon (CRBN). The amine group of our linker will be acylated by a carboxylic acid derivative of pomalidomide.

Reaction Scheme:

Reagent/MaterialAmountMoles (mmol)Equivalents
Pomalidomide-C2-COOH63 mg0.21.0
2-(But-3-yn-1-yloxy)ethan-1-amine25 mg0.221.1
HATU91 mg0.241.2
DIPEA105 µL0.63.0
Anhydrous DMF2 mL--

Procedure:

  • In a vial, dissolve Pomalidomide-C2-COOH (63 mg, 0.2 mmol) in anhydrous DMF (2 mL).

  • Add 2-(But-3-yn-1-yloxy)ethan-1-amine (25 mg, 0.22 mmol), HATU (91 mg, 0.24 mmol), and DIPEA (105 µL, 0.6 mmol).

  • Stir the reaction mixture at room temperature overnight under an argon atmosphere.

  • Monitor the reaction by LC-MS.

  • Purify the reaction mixture directly by preparative HPLC to isolate the Pomalidomide-linker-alkyne conjugate.

Part 3: Final PROTAC Assembly via CuAAC Click Chemistry

The final step in the synthesis is the copper-catalyzed cycloaddition of the azide-functionalized warhead and the alkyne-functionalized E3 ligase-linker conjugate.

Reaction Scheme:

Protocol 3.1: CuAAC Reaction

Rationale: The CuAAC reaction is a highly efficient and specific reaction that forms a stable triazole linkage.[3][4] Copper(II) sulfate is reduced in situ by sodium ascorbate to the catalytic copper(I) species.

Reagent/MaterialAmountMoles (µmol)Equivalents
JQ1-azide10 mg181.0
Pomalidomide-linker-alkyne8 mg19.81.1
Copper(II) Sulfate (100 mM aqueous solution)9 µL0.90.05
Sodium Ascorbate (1 M aqueous solution, freshly prepared)18 µL181.0
t-Butanol/Water (1:1)1 mL--

Procedure:

  • Dissolve JQ1-azide (10 mg, 18 µmol) and Pomalidomide-linker-alkyne (8 mg, 19.8 µmol) in a 1:1 mixture of t-butanol and water (1 mL).

  • Add the copper(II) sulfate solution (9 µL, 0.9 µmol).

  • Add the freshly prepared sodium ascorbate solution (18 µL, 18 µmol).

  • Stir the reaction vigorously at room temperature for 4-12 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction by LC-MS for the formation of the product and disappearance of the starting materials.

  • Upon completion, dilute the reaction with DMSO and purify by preparative HPLC to obtain the final PROTAC.

Part 4: Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Analytical Techniques
TechniquePurposeExpected Observations
High-Resolution Mass Spectrometry (HRMS) To confirm the molecular weight and elemental composition of the final PROTAC.The observed m/z should match the calculated exact mass of the PROTAC with high accuracy (typically < 5 ppm error).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) To confirm the structure of the PROTAC and the presence of all its components (warhead, linker, E3 ligase ligand).The spectra should show characteristic peaks for all protons and carbons in the molecule. The formation of the triazole ring will result in a new characteristic singlet in the ¹H NMR spectrum (typically around 7.5-8.5 ppm).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final PROTAC.A single major peak should be observed, with purity typically >95% as determined by peak area integration.

Conclusion

The 2-(But-3-yn-1-yloxy)ethan-1-amine linker provides a versatile and efficient building block for the modular synthesis of PROTACs. The protocols detailed in this application note, leveraging robust amide coupling and highly efficient CuAAC click chemistry, offer a reliable pathway for researchers to assemble novel protein degraders. The systematic application of these methods will undoubtedly facilitate the exploration of "linkerology" and accelerate the discovery of new therapeutics in the exciting field of targeted protein degradation.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
  • MedChemExpress. (+)-JQ1 PA.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • University of Missouri-St. Louis. 12. The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Enamine. Building blocks and linkers for PROTAC synthesis.
  • Troup, R. I., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(7), 1015–1021.
  • Synple Chem. (2022, August 29).
  • Mares, A., et al. (2016). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 59(4), 1347–1359.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • BroadPharm. (+)-JQ-1-PEG4-Azide.
  • Request PDF. (2025, October 10). Triazol: A Privileged Scaffold for Proteolysis Targeting Chimeras.
  • Request PDF. (2022, June).
  • ChemScene. 122116-14-7 | 2-(but-3-yn-1-yloxy)ethan-1-amine.
  • BenchChem. Application Notes and Protocols for the BRD4 Inhibitor JQ1 in Cell Culture.
  • G. S. C. R. Kumar, et al. (2014). Scalable syntheses of the BET bromodomain inhibitor JQ1. Tetrahedron Letters, 55(41), 5637-5639.
  • ACS Publications. (2023, June 9). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters.
  • Lumiprobe. Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • G. M. Burslem, et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 65(15), 10344–10357.
  • Vector Laboratories.
  • PubChem. 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine.
  • Organic Syntheses. (2007), 84, 120.
  • BLDpharm. 122116-14-7|2-(But-3-yn-1-yloxy)ethanamine.
  • BLDpharm. 2244507-37-5|2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine.
  • BenchChem.
  • J. A. Bull, et al. (2018). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
  • An, S., & Fu, L. (2022). Recent advances of PROTACs technology in neurodegenerative diseases. Frontiers in Pharmacology, 13, 1069123.
  • Sigma-Aldrich. 4-Bromo-1-butyne 97 38771-21-0.
  • S. V. Ley, et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 334–341.
  • Structural Genomics Consortium. (+)-JQ1 SGCBD01 Selective chemical probe for BET Bromodomains.
  • Request PDF.

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Application

Application Note: Conjugating 2-(But-3-yn-1-yloxy)ethan-1-amine to Carboxylic Acids

Executive Summary This guide details the protocols for conjugating 2-(But-3-yn-1-yloxy)ethan-1-amine (CAS: 122116-14-7) to carboxylic acid-containing substrates. This heterobifunctional linker features a primary amine fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for conjugating 2-(But-3-yn-1-yloxy)ethan-1-amine (CAS: 122116-14-7) to carboxylic acid-containing substrates. This heterobifunctional linker features a primary amine for amide bond formation and a terminal alkyne for downstream bioorthogonal "Click Chemistry" (CuAAC).[1]

The ether oxygen within the ethyl backbone provides improved water solubility compared to purely aliphatic linkers, reducing aggregation in bioconjugates. This note covers two distinct workflows:

  • Aqueous Bioconjugation: For proteins, antibodies, and surface modification using EDC/NHS chemistry.

  • Organic Synthesis: For small molecule drug discovery (e.g., PROTACs) using HATU activation.

Molecule Profile & Strategic Logic

Chemical Properties
PropertyData
IUPAC Name 2-(But-3-yn-1-yloxy)ethan-1-amine
Functional Groups Primary Amine (-NH₂), Ether (-O-), Terminal Alkyne (-C≡CH)
Role Heterobifunctional Linker (Amine-to-Alkyne)
Solubility High in DMF, DMSO, Water, Methanol
Stability Alkyne is inert to standard acid/base hydrolysis; sensitive to Cu(I)
Strategic Utility

The conjugation of this specific linker serves a critical function in modular drug design :

  • Bio-Orthogonality: The alkyne handle remains inert during the amide coupling process but reacts rapidly with azides later.

  • Spacer Effect: The ether linkage acts as a "mini-PEG" spacer, preventing steric clash between the target molecule and the reporter tag (or drug payload).

  • Solubility: The oxygen atom disrupts the hydrophobicity of the carbon chain, improving the physicochemical properties of the final conjugate.

Mechanism of Action: Amide Bond Formation

The core reaction involves the nucleophilic attack of the primary amine on an activated carboxylic acid.

AmideCoupling Acid Carboxylic Acid (Target) Intermediate Active Ester (O-Acylisourea / OAt) Acid->Intermediate Activation Activator Activation Agent (EDC or HATU) Activator->Intermediate Product Stable Amide Conjugate Intermediate->Product Nucleophilic Attack Byproduct Byproducts (Urea/HOAt) Intermediate->Byproduct Linker Linker Amine (Nucleophile) Linker->Product

Figure 1: General mechanism of amide bond formation. The carboxylic acid must be converted into a reactive intermediate (Active Ester) before the amine can attack.[2]

Protocol A: Aqueous Bioconjugation (EDC/NHS)

Best for: Proteins, Antibodies, Hydrogels, and Nanoparticles. Chemistry: Zero-length crosslinking via Carbodiimide.

Reagents[2][3][4][5][6][7]
  • Target: Protein/Biomolecule with surface -COOH groups.

  • Linker: 2-(But-3-yn-1-yloxy)ethan-1-amine (dissolved in water or DMSO).

  • Activator: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).

  • Stabilizer: NHS (N-Hydroxysuccinimide) or Sulfo-NHS (for water solubility).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[3]

  • Coupling Buffer: PBS, pH 7.2 - 7.5.[3]

Step-by-Step Methodology
  • Preparation: Dissolve the target protein in Activation Buffer to a concentration of 1–5 mg/mL.

    • Critical: Avoid buffers with amines (Tris, Glycine) or carboxyls (Acetate, Citrate) as they compete with the reaction.

  • Activation:

    • Add EDC (10-fold molar excess over -COOH groups).

    • Immediately add NHS (25-fold molar excess).

    • Incubate: 15 minutes at Room Temperature (RT).

    • Why: pH 6.0 is optimal for EDC activity but protects the NHS ester from hydrolysis.

  • Buffer Exchange (Optional but Recommended):

    • Rapidly desalt the activated protein into Coupling Buffer (PBS pH 7.4) using a Zeba™ spin column or dialysis.[4]

    • Note: If skipping this, raise pH to 7.4 using concentrated bicarbonate, but efficiency drops due to EDC hydrolysis.

  • Conjugation:

    • Add 2-(But-3-yn-1-yloxy)ethan-1-amine (20-50 fold molar excess).

    • Incubate: 2 hours at RT or Overnight at 4°C.

    • Mechanism:[1][5][6][7][8] At pH 7.4, the amine is unprotonated (-NH₂) and nucleophilic, attacking the NHS ester.

  • Purification:

    • Remove excess linker via size-exclusion chromatography (SEC) or dialysis.

    • Validation: The protein now carries a terminal alkyne.

Protocol B: Organic Synthesis (HATU)

Best for: Small molecules, Peptides, PROTAC linkers. Chemistry: Uronium-based activation (High yield, fast).[6]

Reagents
  • Solvent: Anhydrous DMF or DCM.[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[9][8]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2][5]

Step-by-Step Methodology
  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add DIPEA (3.0 eq). Stir for 2 minutes under Nitrogen/Argon.

    • Why: The acid must be deprotonated (carboxylate) to react with HATU.

  • Activation: Add HATU (1.1 eq). Stir for 5–10 minutes.

    • Observation: Solution often turns yellow. The active OAt-ester is formed.

  • Coupling: Add 2-(But-3-yn-1-yloxy)ethan-1-amine (1.2 eq).

  • Reaction: Stir at RT for 1–4 hours. Monitor by TLC or LC-MS.[2]

  • Work-up:

    • Dilute with Ethyl Acetate.[6]

    • Wash with 1N HCl (removes excess amine/DIPEA), sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over Na₂SO₄ and concentrate.[6]

Comparison of Coupling Agents

FeatureEDC / NHSHATU / DIPEADCC / DMAP
Medium Aqueous (Buffers)Organic (DMF/DCM)Organic (DCM)
Byproduct Water Soluble (Easy removal)Tetramethylurea (Wash away)DCU (Insoluble solid, hard to filter)
Speed Slow (Hours)Fast (Minutes to Hours)Slow (Overnight)
Cost LowHighVery Low
Use Case Proteins, Live CellsDrug Synthesis, PeptidesLarge Scale, non-sensitive

Quality Control & Validation

Analytical Signatures

To confirm the successful conjugation of the linker, look for these specific signals:

  • ¹H NMR (CDCl₃/DMSO-d6):

    • Amide Proton: New triplet or broad singlet at δ 6.5 – 8.0 ppm .

    • Alkyne Proton: Triplet at δ 2.0 – 2.5 ppm (terminal -C≡C-H ).

    • Propargylic CH₂: Doublet of triplets at δ 4.1 – 4.2 ppm .

  • IR Spectroscopy:

    • Alkyne Stretch: Weak, sharp peak at ~2100 cm⁻¹ .

    • Amide Carbonyl: Strong peak at 1640–1660 cm⁻¹ .

  • LC-MS:

    • Mass shift corresponding to the linker addition (+ Linker MW - H₂O).

Downstream Functional Test (Click Reaction)

To validate the alkyne handle is active:

  • React a small aliquot of the conjugate with Azide-Fluor 488 .

  • Use standard CuAAC conditions (CuSO₄ + Sodium Ascorbate).

  • Analyze via SDS-PAGE (fluorescent band) or TLC.

Workflow Visualization

Workflow Start Starting Material (Carboxylic Acid) Choice Select Protocol Start->Choice PathA Aqueous Route (Proteins) Choice->PathA PathB Organic Route (Small Molecules) Choice->PathB StepA1 Activate with EDC/NHS (pH 6.0) PathA->StepA1 StepA2 Buffer Exchange (pH 7.4) StepA1->StepA2 AddLinker Add Linker: 2-(But-3-yn-1-yloxy)ethan-1-amine StepA2->AddLinker StepB1 Activate with HATU/DIPEA (DMF) PathB->StepB1 StepB1->AddLinker Purify Purification (Dialysis or Column) AddLinker->Purify Click Ready for Click Chemistry (CuAAC) Purify->Click

Figure 2: Decision tree for selecting the appropriate conjugation protocol based on substrate solubility.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The "Bible" of bioconjugation, covering EDC/NHS chemistry in depth).

  • Thermo Fisher Scientific. EDC Crosslinking Protocol. (Standard industrial protocol for carboxyl-amine coupling).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive. J. Am. Chem. Soc. (Foundational paper on HATU/HOAt efficiency).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[10] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (The origin of the alkyne-azide utility).

  • Sigma-Aldrich (Merck). Product Specification: Alkyne-PEG-Amine. (Physical properties and handling of PEG-alkyne linkers).

Sources

Method

Using 2-(But-3-yn-1-yloxy)ethan-1-amine in antibody-drug conjugates (ADCs)

Application Note: High-Efficiency ADC Assembly Using 2-(But-3-yn-1-yloxy)ethan-1-amine Executive Summary The molecule 2-(But-3-yn-1-yloxy)ethan-1-amine (CAS: 122116-14-7) serves as a critical heterobifunctional linker in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency ADC Assembly Using 2-(But-3-yn-1-yloxy)ethan-1-amine

Executive Summary

The molecule 2-(But-3-yn-1-yloxy)ethan-1-amine (CAS: 122116-14-7) serves as a critical heterobifunctional linker in the development of "Clickable" ADCs. Unlike bulky cyclooctyne linkers used in strain-promoted chemistry (SPAAC), this linear alkyne linker offers a minimal steric footprint and enhanced hydrophilicity due to its internal ether oxygen (PEG1 spacer).

This guide details the protocol for utilizing this linker to generate Alkyne-Functionalized Payloads , which are subsequently conjugated to Azide-modified monoclonal antibodies (mAbs) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This approach allows for modular ADC assembly with high control over the Drug-to-Antibody Ratio (DAR).

Molecule Profile & Mechanism

PropertyDetail
Chemical Name 2-(But-3-yn-1-yloxy)ethan-1-amine
Common Name Alkyne-PEG1-Amine; Butynyl-PEG1-Amine
CAS Number 122116-14-7
Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Functional Groups Primary Amine: Reacts with NHS esters, aldehydes, or carboxylic acids.Terminal Alkyne: Reacts with Azides (CuAAC).[1][2][3][4][]
Solubility Soluble in water, DMSO, DMF, Methanol.

Mechanistic Advantage: The short PEG-like spacer (


) provides necessary flexibility between the payload and the antibody without introducing the hydrophobicity associated with long alkyl chains. This reduces the risk of ADC aggregation—a common failure mode in preclinical development.

Application Workflow

The following diagram illustrates the modular assembly strategy. The linker is first attached to the cytotoxic payload to create a stable "Drug-Linker" intermediate, which is then "clicked" onto the antibody.

ADC_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Bioconjugation Payload Cytotoxic Payload (e.g., MMAE-NHS) Intermediate Alkyne-Functionalized Payload Payload->Intermediate Amine-NHS Coupling (pH 8.0) Linker 2-(But-3-yn-1-yloxy) ethan-1-amine Linker->Intermediate ADC Final ADC (Triazole Linkage) Intermediate->ADC CuAAC Click Reaction (CuSO4 + THPTA) Antibody mAb-Azide (Site-Specific) Antibody->ADC

Figure 1: Modular assembly of ADCs using 2-(But-3-yn-1-yloxy)ethan-1-amine. The linker acts as the bridge between the payload and the antibody.[6][]

Experimental Protocols

Protocol A: Synthesis of Alkyne-Functionalized Payload

Objective: To attach the linker to a payload containing an activated ester (NHS) or carboxylic acid.

Materials:

  • Payload-NHS ester (e.g., MMAE-NHS or similar cytotoxic agent).

  • 2-(But-3-yn-1-yloxy)ethan-1-amine (dissolved in dry DMSO).

  • Anhydrous DMF or DMSO.

  • Triethylamine (TEA) or DIPEA.

Procedure:

  • Dissolution: Dissolve 10 µmol of Payload-NHS in 500 µL of anhydrous DMF.

  • Addition: Add 1.5 equivalents (15 µmol) of 2-(But-3-yn-1-yloxy)ethan-1-amine.

  • Base: Add 3.0 equivalents of TEA to catalyze the reaction and neutralize the salt form of the amine (if used).

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen. Monitor by LC-MS for the disappearance of the NHS ester.

  • Purification: Purify the resulting Payload-Alkyne via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Lyophilization: Lyophilize the product to a powder. Store at -20°C.

Critical Note: Ensure the payload's active site is protected or that the NHS ester is the only reactive site. The ether oxygen in the linker does not require protection.

Protocol B: CuAAC Conjugation to Antibody

Objective: To conjugate the Payload-Alkyne to an Azide-functionalized Antibody using Copper-Catalyzed Click Chemistry.

Prerequisite: This protocol assumes the antibody has already been modified with azide groups (e.g., via enzymatic remodeling or NHS-Azide reaction).

Reagents:

  • mAb-Azide (10 mg/mL in PBS, pH 7.4).

  • Payload-Alkyne (from Protocol A, 10 mM stock in DMSO).

  • CuSO₄·5H₂O (20 mM in water).

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 50 mM in water). THPTA is mandatory to protect the protein from oxidative damage by Cu(I).

  • Sodium Ascorbate (100 mM in water, freshly prepared).

Step-by-Step Procedure:

  • Stoichiometry Calculation: Determine the molar excess of payload. Typically, use 4–6 equivalents of Payload-Alkyne per azide site on the antibody.

    • Example: For 1 mg mAb (approx. 6.6 nmol) with 4 azides/mAb = 26.4 nmol azide sites. Use ~130 nmol Payload-Alkyne.

  • Catalyst Complex Preparation (Premix):

    • In a separate microtube, mix CuSO₄ and THPTA in a 1:5 molar ratio .

    • Incubate for 5 minutes. This forms the stable Cu-THPTA complex.

  • Reaction Assembly:

    • To the mAb-Azide solution, add the Payload-Alkyne (keep DMSO < 10% v/v).

    • Add the Cu-THPTA complex (Final concentration of Cu should be ~0.5 mM).

    • Initiation: Add Sodium Ascorbate (Final concentration ~5 mM). The ascorbate reduces Cu(II) to the active Cu(I) species.

  • Incubation:

    • Incubate at RT for 1–2 hours or 4°C overnight with gentle rotation.

    • Note: Keep the reaction tube filled with Nitrogen or Argon if possible to prevent oxidation of Cu(I), though THPTA mitigates this requirement.

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate the copper.

    • Purify the ADC using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with formulation buffer (e.g., Histidine-Acetate pH 6.0 + Trehalose). This removes excess payload, copper, and ligands.

Quality Control & Characterization

MethodPurposeAcceptance Criteria
HIC-HPLC Determine Drug-to-Antibody Ratio (DAR) and hydrophobicity profile.Distinct peaks for DAR 0, 2, 4. <5% Aggregates.
SEC-HPLC Analyze aggregation (High Molecular Weight species).>95% Monomeric purity.
LC-MS (Deglycosylated) Confirm mass shift corresponding to Payload-Linker addition.Mass shift = (MW of Payload-Linker) × DAR.
Endotoxin Test Ensure safety for in vivo studies.< 0.1 EU/mg.[8]

Troubleshooting Guide

  • Issue: Protein Precipitation during Click Reaction.

    • Cause: Copper-induced oxidation or high hydrophobicity of the payload.

    • Solution: Increase THPTA concentration (up to 1:10 Cu:Ligand ratio). Ensure DMSO concentration is <10%.[8]

  • Issue: Low Conjugation Efficiency.

    • Cause: Inactive catalyst (oxidized ascorbate) or steric hindrance.

    • Solution: Use freshly prepared Sodium Ascorbate. Perform the reaction under an inert atmosphere (Argon).

  • Issue: High Aggregation in Final Product.

    • Cause: Over-conjugation or hydrophobic payload interaction.

    • Solution: Use the 2-(But-3-yn-1-yloxy)ethan-1-amine linker specifically because its ether oxygen improves solubility. If aggregation persists, consider PEGylating the antibody separately or using a longer PEG variant (e.g., PEG3-Alkyne).

References

  • Liu, W., et al. (2020).[9] An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis.[2] Bioorganic & Medicinal Chemistry.[2][4][][6][][10][11][12] Retrieved from [Link]

  • Creative Biolabs. Conjugation Based on Click Chemistry. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Bioconjugation with Short Alkyne-Amine Linkers

Topic: Bioconjugation methods for short alkyne-amine linkers Content Type: Detailed Application Note & Protocols Strategies for Minimalist Functionalization in Drug Discovery & Proteomics Abstract & Strategic Rationale I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioconjugation methods for short alkyne-amine linkers Content Type: Detailed Application Note & Protocols

Strategies for Minimalist Functionalization in Drug Discovery & Proteomics

Abstract & Strategic Rationale

In the architecture of antibody-drug conjugates (ADCs) and proximity-inducing chimeras (PROTACs), the linker is often the defining variable for pharmacokinetics. While polyethylene glycol (PEG) spacers improve solubility, they introduce significant hydrodynamic bulk and potential immunogenicity (anti-PEG antibodies).

Short alkyne-amine linkers (e.g., Propargylamine, 4-Pentyn-1-amine) represent a "minimalist" class of heterobifunctional crosslinkers. They provide a bioorthogonal handle (alkyne) with near-zero structural perturbation. However, their lack of flexibility imposes strict steric requirements and demands precise kinetic control during conjugation to prevent aggregation.

This guide details the protocol for installing short alkyne handles onto protein carboxyls (via EDC/NHS chemistry) followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), emphasizing the suppression of oxidative damage and aggregation.

Chemical Basis & Selection Guide

Short linkers are defined by a carbon backbone of


 to 

. Unlike PEGylated linkers, these molecules are rigid and hydrophobic.
Table 1: Comparative Properties of Short Alkyne-Amine Linkers
Linker MoleculeChain LengthHydrophobicitySteric RiskPrimary Application
Propargylamine ~3.5 Å (3 Carbon)HighHighMetabolic labeling, X-ray crystallography (minimal electron density).
4-Pentyn-1-amine ~6.0 Å (5 Carbon)ModerateModerateStandard "short" linker; slightly better accessibility for click reagents.
Alkyne-PEG1-Amine ~9.0 ÅLowLowCompromise between solubility and compactness.

Expert Insight: When using Propargylamine, the formed triazole product after the click reaction will be virtually flush with the protein surface. This is advantageous for measuring native protein-protein interactions but requires the use of small, soluble azide partners to ensure reaction completion.

Workflow Visualization

The following diagram outlines the two-phase conjugation strategy: Activation (installing the alkyne) and Click (attaching the payload).

BioconjugationWorkflow Protein Protein (COOH) Activation Phase I: EDC/NHS Activation (pH 5.5 -> 7.4) Protein->Activation + Propargylamine Intermediate Protein-Alkyne Conjugate Activation->Intermediate Amide Bond Formation Click Phase II: CuAAC Click (CuSO4 + THPTA) Intermediate->Click + Azide-Payload Final Final Bioconjugate (Triazole Linked) Click->Final Cycloaddition

Figure 1: Sequential workflow for converting surface carboxyls to triazole-linked payloads using short alkyne-amine linkers.

Phase I: Alkyne Installation (Amide Coupling)

This protocol utilizes EDC (carbodiimide) and NHS to activate surface carboxyls (Asp/Glu residues or C-terminus) for reaction with the amine group of the linker.[1]

Critical Mechanism

Short amine linkers like Propargylamine (


) must be unprotonated to act as nucleophiles. However, EDC activation is most efficient at acidic pH (4.5–6.0), while NHS esters hydrolyze rapidly at alkaline pH.
  • Solution: A two-step pH shift strategy. Activate at pH 6.0, then shift to pH 7.4 for the coupling.

Reagents Required[1][2][3][4][5][6][7][8]
  • Protein: 1–5 mg/mL in MES Buffer (100 mM, pH 6.0). Must be free of primary amines (Tris, Glycine).

  • Linker: Propargylamine Hydrochloride (dissolved to 100 mM in dry DMSO or water).

  • Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[1][2]

  • Quench: Hydroxylamine or Ethanolamine.

Step-by-Step Protocol
  • Activation: Add EDC (10-fold molar excess over protein carboxyls) and Sulfo-NHS (25-fold excess) to the protein solution in MES buffer.

  • Incubation: Incubate for 15 minutes at Room Temperature (RT).

  • Buffer Exchange (Critical): Rapidly desalt the protein using a Zeba™ Spin column equilibrated with PBS (pH 7.4) . This removes excess EDC (preventing crosslinking) and raises pH for the amine reaction.

  • Conjugation: Immediately add Propargylamine (50-fold molar excess over protein).

    • Note: If using Propargylamine-HCl, ensure the final solution pH remains >7.0. Adjust with 1M NaOH if necessary.

  • Reaction: Incubate for 2 hours at RT or overnight at 4°C.

  • Purification: Remove excess linker via dialysis or size-exclusion chromatography (SEC).

Phase II: The Click Reaction (CuAAC)

Short linkers bring the reaction center close to the protein surface, increasing the risk of copper-induced oxidation (ROS damage) to Histidine and Cysteine residues.

The THPTA Defense: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that chelates Cu(I), blocking the generation of reactive oxygen species while accelerating the click reaction [1].[3]

Reagents Required[1][2][3][4][5][6][7][8]
  • Protein-Alkyne: From Phase I (in PBS).

  • Azide-Payload: (e.g., Azide-Fluorophore, Azide-Drug).[4]

  • Catalyst System:

    • CuSO4 (20 mM stock in water).[5][6]

    • THPTA Ligand (100 mM stock in water).[5][6]

    • Sodium Ascorbate (100 mM stock, freshly prepared ).[5]

Step-by-Step Protocol
  • Premix Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO4 + 50 µL THPTA). Incubate for 5 minutes.

    • Why: This ensures all copper is complexed before touching the protein.

  • Assembly: To the protein solution (50–100 µL), add:

    • Azide-Payload (2–5 equivalents relative to alkyne).[5][6]

    • Cu-THPTA complex (Final concentration: 100 µM Cu / 500 µM THPTA).

  • Initiation: Add Sodium Ascorbate (Final concentration: 5 mM).

    • Visual Check: The solution should remain clear. If it turns yellow/brown, oxidation is occurring (check ligand quality).

  • Incubation: 30–60 minutes at RT in the dark.

  • Quenching: Add EDTA (final 10 mM) to chelate copper.

  • Final Purification: Desalt into storage buffer.

Mechanism of Protection (THPTA)

THPTA_Mechanism Cu2 Cu(II) Source Cu1_Free Free Cu(I) (Toxic/Unstable) Cu2->Cu1_Free Reduced by Ascorbate Asc Sodium Ascorbate Complex Cu(I)-THPTA Complex (Catalytic & Safe) Cu1_Free->Complex + THPTA (Fast) ROS Reactive Oxygen Species (Protein Damage) Cu1_Free->ROS Reaction with O2 THPTA THPTA Ligand Complex->ROS Blocks Formation Triazole Triazole Product Complex->Triazole Catalyzes Click

Figure 2: The THPTA ligand acts as a sacrificial shield, stabilizing the Cu(I) oxidation state and preventing the generation of hydroxyl radicals that damage protein side chains.[3]

Troubleshooting & Quality Control

Issue 1: Protein Precipitation
  • Cause: Short linkers like Propargylamine are hydrophobic. Over-labeling (high Drug-to-Antibody Ratio, DAR) destabilizes the protein.

  • Fix: Limit the molar excess of Propargylamine in Phase I. Aim for a DAR of 2–4. Add 5% glycerol to the reaction buffer.

Issue 2: Incomplete Click Reaction
  • Cause: Steric hindrance. The short linker holds the alkyne too close to the protein surface, preventing the copper complex from accessing the site.

  • Fix: Switch from Propargylamine (3-carbon) to 4-Pentyn-1-amine (5-carbon) or Hexynyl-amine . The extra 2–3 carbons provide critical rotational freedom without the bulk of PEG.

Issue 3: Blue/Green Precipitate
  • Cause: Copper oxidation due to insufficient ligand or old ascorbate.

  • Fix: Always prepare Sodium Ascorbate fresh. Ensure the THPTA:Cu ratio is at least 5:1.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Jena Bioscience. CuAAC Reaction Ligand Test Kit Protocol (THPTA & BTTAA). [Link]

Sources

Method

Preparation of Alkyne-Functionalized E3 Ligase Ligands: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2][4][5] The E3 ligase ligand is a critical component, as it hijacks the cell's ubiquitin-proteasome system to induce degradation of the target protein.[3][4] Functionalization of these ligands with a terminal alkyne group provides a versatile chemical handle for the efficient assembly of PROTACs, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][][7][8] This guide provides a detailed overview of the strategic considerations and practical protocols for the preparation of alkyne-functionalized ligands for two of the most commonly recruited E3 ligases: Cereblon (CRBN) and Von Hippel-Lindau (VHL).

Introduction: The Central Role of E3 Ligase Ligands in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address protein targets previously considered "undruggable."[4] PROTACs are at the forefront of this technology, acting as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase.[9] This proximity induces the ubiquitination of the POI, marking it for destruction by the proteasome. The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its degradation efficiency and selectivity.[2] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC design, primarily due to the limited availability of well-characterized, high-affinity ligands.[2][3][4]

Cereblon (CRBN) and the Von Hippel-Lindau (VHL) E3 ligases are the most widely exploited in PROTAC development, largely due to the existence of potent and cell-permeable small molecule ligands.[2][10] The functionalization of these ligands is a key step in PROTAC synthesis, allowing for the attachment of a linker and, subsequently, the POI ligand.

The Strategic Advantage of Alkyne Functionalization

The introduction of a terminal alkyne—a carbon-carbon triple bond at the end of a molecule—onto an E3 ligase ligand offers several distinct advantages for PROTAC synthesis:[11][12]

  • Versatility through Click Chemistry: The terminal alkyne is one half of the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[][8][13] This "click" reaction allows for the rapid and high-yield conjugation of the alkyne-functionalized E3 ligase ligand with an azide-bearing linker or POI ligand under mild conditions.[5][][8]

  • Modularity and Library Synthesis: The modular nature of click chemistry facilitates the rapid generation of PROTAC libraries with diverse linkers, enabling the optimization of linker length and composition, which is crucial for potent protein degradation.[5][14]

  • Structural Rigidity: The linear geometry of the alkyne bond can impart a degree of rigidity to the linker, which can be advantageous in achieving the optimal orientation for the formation of a productive ternary complex between the POI, PROTAC, and E3 ligase.[11][15]

Synthetic Strategies and Protocols

The introduction of a terminal alkyne onto an E3 ligase ligand requires careful synthetic planning to ensure compatibility with the existing functional groups on the ligand. Below are representative strategies and detailed protocols for the functionalization of CRBN and VHL ligands.

Alkyne Functionalization of Cereblon (CRBN) Ligands

Ligands for CRBN are often based on the thalidomide, pomalidomide, or lenalidomide scaffold.[16][17] A common strategy for introducing an alkyne handle is to modify the phthalimide moiety. A widely used alkyne-functionalized CRBN ligand is propargyl-thalidomide.

Protocol 1: Synthesis of N-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione (Propargyl-Pomalidomide analogue)

This protocol describes the synthesis of an alkyne-functionalized pomalidomide derivative, a common building block for CRBN-recruiting PROTACs.

Materials:

  • 4-Fluoroisoindoline-1,3-dione

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Propargyl alcohol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione

  • To a solution of 4-fluoroisoindoline-1,3-dione (1.0 eq) in anhydrous DMF, add propargyl alcohol (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione.

Step 2: Synthesis of N-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione

  • To a suspension of 4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in DMF, add triethylamine (2.5 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the final alkyne-functionalized CRBN ligand.

Alkyne Functionalization of Von Hippel-Lindau (VHL) Ligands

VHL ligands are typically derived from a hydroxyproline scaffold.[18][19] Functionalization often occurs at a solvent-exposed position on the ligand to allow for linker attachment without disrupting binding to VHL. A common alkyne-functionalized VHL ligand is a derivative of VH032.

Protocol 2: Synthesis of a Terminal Alkyne-Functionalized VHL Ligand

This protocol outlines a general approach to couple an alkyne-containing linker to a VHL ligand precursor.

Materials:

  • (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-hydroxyphenethyl)pyrrolidine-2-carboxamide (VHL ligand precursor with a phenolic hydroxyl group)

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or DMF

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the VHL ligand precursor (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add propargyl bromide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the alkyne-functionalized VHL ligand.

Characterization and Quality Control

The successful synthesis of alkyne-functionalized E3 ligase ligands must be confirmed through rigorous analytical characterization.

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and the presence of the alkyne group.Characteristic peaks for the alkyne protons and carbons will be observed in the expected chemical shift regions.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compound.The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the desired product.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak should be observed, indicating a high degree of purity (typically >95%).

Workflow and Logic Diagrams

The following diagrams illustrate the overall workflow for utilizing alkyne-functionalized E3 ligase ligands in PROTAC synthesis and the decision-making process for their preparation.

PROTAC_Synthesis_Workflow cluster_0 Preparation of Building Blocks cluster_1 PROTAC Assembly cluster_2 Purification & Analysis cluster_3 Biological Evaluation A Synthesize/Procure Alkyne-Functionalized E3 Ligase Ligand C Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Synthesize/Procure Azide-Functionalized POI Ligand/Linker B->C D Purification (e.g., HPLC) C->D E Characterization (NMR, MS) D->E F In vitro/In vivo Degradation Assays E->F

Caption: Workflow for PROTAC synthesis using click chemistry.

Synthesis_Decision_Tree A Start: Need for Alkyne- Functionalized E3 Ligand B Is a suitable precursor commercially available? A->B C Procure Precursor B->C Yes D Synthesize Precursor from basic starting materials B->D No E Select Functionalization Strategy (e.g., Williamson ether synthesis, Sonogashira coupling) C->E D->E F Perform Synthesis of Alkyne-Functionalized Ligand E->F G Purify and Characterize F->G H Proceed to PROTAC Synthesis G->H

Caption: Decision tree for preparing alkyne-functionalized E3 ligase ligands.

Conclusion and Future Perspectives

The ability to efficiently synthesize alkyne-functionalized E3 ligase ligands is a critical enabling step in the development of novel PROTAC degraders. The protocols and strategies outlined in this guide provide a solid foundation for researchers in the field of targeted protein degradation. As the field continues to evolve, the discovery of new E3 ligases and their corresponding ligands will further expand the toolbox for TPD.[9][20] The development of more diverse and sophisticated functionalization strategies will undoubtedly play a pivotal role in the creation of next-generation degraders with improved efficacy, selectivity, and drug-like properties.

References

  • Gao, H., Wu, Y., & Sun, Y. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(1), 1-1. [Link]

  • Schwalm, M. P., et al. (2022). Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. Chemical Communications, 58(84), 11821-11824. [Link]

  • Gao, H., Wu, Y., & Sun, Y. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(1), 1-1. [Link]

  • Jin, Y., et al. (2023). On-Demand PROTAC Scavenging Using Click Chemistry. Synfacts, 19(06), 0624. [Link]

  • Voll-Meyrer, V., et al. (2023). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Journal of the American Chemical Society, 145(44), 23755-23772. [Link]

  • Zaydman, M. A., & Mancia, F. (2022). Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory. Annual Review of Pharmacology and Toxicology, 62, 551-571. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025). Molecules, 30(19), 4567. [Link]

  • Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2024). Organic & Biomolecular Chemistry, 22(1), 22-42. [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 64(4), 697-712. [Link]

  • Diehl, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8236. [Link]

  • Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. (2025). European Journal of Medicinal Chemistry, 294, 117565. [Link]

  • Steinebach, C., et al. (2020). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. Organic Letters, 22(15), 5969-5973. [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ChemistryOpen, 11(8), e202200131. [Link]

  • Introduction to Alkynes - Chemistry Steps. (2019, December 10). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). (2025). Expert Opinion on Therapeutic Patents, 35(2), 115-139. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). Nanomaterials, 15(16), 2095. [Link]

  • Introduction to Alkynes: Structure and Reactivity. (2014, June 27). YouTube. Retrieved February 14, 2026, from [Link]

  • 11.1: Synthesis of Alkynes. (2021, August 10). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Alkynes and Synthesis – Master Organic Chemistry. (2013, June 24). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Waterson, A. G., et al. (2021). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. RSC Chemical Biology, 2(3), 856-865. [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2024). Organic & Biomolecular Chemistry, 22(22), 4810-4819. [Link]

Sources

Application

Application Note: Precision Bioconjugation with Homopropargyl Ether Amines

This Application Note and Protocol is designed for researchers in chemical biology and drug discovery. It addresses the specific reaction conditions, mechanistic advantages, and experimental protocols for utilizing Homop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in chemical biology and drug discovery. It addresses the specific reaction conditions, mechanistic advantages, and experimental protocols for utilizing Homopropargyl Ether Amines in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Strategic Rationale

In the landscape of bioorthogonal chemistry, the Homopropargyl Ether Amine represents a refined building block designed to overcome specific limitations of standard propargyl linkers. While propargyl ethers (


) are ubiquitous, they place the alkyne directly 

to the electronegative oxygen. This proximity can increase the acidity of the propargylic protons and, in sensitive metabolic environments, lead to unwanted reactivity or instability.

Homopropargyl ethers (


) insert an additional methylene group, shifting the alkyne to the 

position relative to the oxygen. This structural modification results in:
  • Enhanced Stability: Reduced inductive effect from the ether oxygen prevents premature degradation or side reactions (e.g., allenic isomerization).

  • Improved Steric Access: The extended chain reduces steric clash between the triazole product and the target biomolecule.

  • Optimized Chelation: The altered spacing prevents non-productive chelation of the Copper(I) catalyst by the ether oxygen, a phenomenon occasionally observed with propargyl ethers that can stall reaction kinetics.

This guide details the optimized conditions for clicking Homopropargyl Ether Amines with azides, ensuring high yield and biological compatibility.

Chemical Mechanism & Reaction Pathway[1][2]

The reaction proceeds via the canonical CuAAC mechanism but benefits from the homopropargyl scaffold's lack of


-heteroatom interference.
The Reaction Scheme

The Homopropargyl Ether Amine (1) reacts with an Azide-functionalized target (2) in the presence of a Cu(I) source and a stabilizing ligand to form a 1,4-disubstituted 1,2,3-triazole linkage (3).

Chemical Structure of Substrate:



Mechanistic Diagram (Graphviz)

CuAAC_Mechanism Substrate Homopropargyl Ether Amine Pi_Complex Cu-Alkyne π-Complex Substrate->Pi_Complex Coordination Substrate->Pi_Complex Azide Azide-Tag (R-N3) Azide->Pi_Complex Coordination Azide->Pi_Complex Cu_I Cu(I)-Ligand Complex Cu_I->Pi_Complex Catalyst Entry Metallacycle Cu-Metallacycle Intermediate Pi_Complex->Metallacycle Nucleophilic Attack Pi_Complex->Metallacycle Triazole 1,2,3-Triazole Conjugate Metallacycle->Triazole Ring Contraction & Protonolysis Metallacycle->Triazole Triazole->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of homopropargyl ether amine CuAAC. The homopropargyl group facilitates stable Cu-alkyne


-complex formation without interference from the ether oxygen.

Critical Reaction Parameters

Success with homopropargyl linkers depends on strict control of the copper oxidation state. Unlike simple alkynes, the amine handle on your linker can coordinate copper; therefore, ligand acceleration is mandatory to outcompete non-productive binding.

ParameterRecommended ConditionScientific Rationale
Catalyst Source

(pre-complexed)
In situ reduction with ascorbate is superior to Cu(I) salts (e.g., CuI) which are prone to oxidation and disproportionation in air.
Ligand THPTA or BTTAA These water-soluble ligands protect biomolecules from oxidative damage and maintain Cu(I) solubility.[1] Do not use TBTA for aqueous reactions (poor solubility).
Reductant Sodium AscorbateMaintains Copper in the active +1 state. Essential to prevent "dead" Cu(II) accumulation.
Solvent DMSO/Water or tBuOH/WaterHomopropargyl ethers are moderately hydrophobic. A 10-50% organic co-solvent ensures the alkyne is accessible to the catalyst.
Oxygen Control Degassing / Inert GasDissolved

rapidly oxidizes Cu(I) to Cu(II), halting the reaction and generating reactive oxygen species (ROS) that damage proteins.

Experimental Protocols

Protocol A: Bioconjugation (Aqueous/Protein Labeling)

Use this for labeling proteins or cell lysates with a homopropargyl ether amine probe.

Materials:

  • Protein/Azide Solution: 10–50 µM in PBS (pH 7.4).

  • Homopropargyl Ether Amine Stock: 5 mM in DMSO.

  • CuSO4 Solution: 20 mM in water.

  • THPTA Ligand Solution: 100 mM in water.

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

Step-by-Step Workflow:

  • Ligand Pre-Complexation (Critical):

    • Mix

      
       and THPTA in a 1:5 molar ratio before adding to the reaction.
      
    • Example: Mix 10 µL

      
       (20 mM) + 10 µL THPTA (100 mM). Incubate for 1 min.
      
  • Reaction Assembly:

    • To the protein solution (90 µL), add the Homopropargyl Amine stock (1–2 µL) to reach 50–100 µM (approx. 2–5 eq relative to azide).

    • Add the Cu-THPTA complex (final conc. 100 µM Cu).

    • Add Sodium Ascorbate (final conc. 2.5 mM).

  • Incubation:

    • Flush headspace with

      
       or Argon (optional but recommended).
      
    • Incubate at RT for 30–60 minutes in the dark.

  • Quenching & Purification:

    • Add EDTA (10 mM final) to chelate copper.

    • Purify via Desalting Column (PD-10) or Dialysis to remove excess reagents.

Protocol B: Small Molecule Synthesis (Organic Solvent)

Use this for synthesizing PROTAC linkers or drug conjugates.

Materials:

  • Homopropargyl Ether Amine (1.0 eq).

  • Azide Building Block (1.0–1.1 eq).

  • Catalyst:

    
     (10 mol%) or CuI (with DIPEA).
    
  • Ligand: TBTA (10 mol%).

  • Solvent: Dry DMF or DMSO.

Step-by-Step Workflow:

  • Dissolution: Dissolve Alkyne and Azide in DMF (0.1 M concentration).

  • Catalyst Addition:

    • Add TBTA (10 mol%) and

      
       (10 mol%) directly to the vessel.
      
    • Alternative: If using CuI, add 2.0 eq of DIPEA to accelerate the reaction.

  • Reaction:

    • Stir under Nitrogen atmosphere at RT for 4–16 hours.

    • Monitor via LC-MS (Homopropargyl peak shift).

  • Workup:

    • Dilute with EtOAc, wash with

      
       (sat. aq) to remove Copper.
      
    • Dry over

      
       and concentrate.
      

Decision & Troubleshooting Workflow

Troubleshooting Start Start Reaction CheckColor Check Solution Color Start->CheckColor Blue Blue/Green? CheckColor->Blue Yes Clear Colorless/Light Yellow? CheckColor->Clear No AddAsc Add more Ascorbate (Oxidation occurred) Blue->AddAsc Monitor Monitor LC-MS (1 hour) Clear->Monitor AddAsc->Monitor NoProduct No Product? Monitor->NoProduct <10% Conv. Success Proceed to Workup Monitor->Success >90% Conv. LigandCheck Check Ligand Ratio (Increase to 1:10) NoProduct->LigandCheck LigandCheck->Start Restart

Caption: Diagnostic workflow for monitoring CuAAC progress and addressing catalyst oxidation.

Troubleshooting Guide
  • Precipitation: The homopropargyl ether amine may have low solubility in pure water. Increase DMSO/tBuOH content to 20%.

  • Blue Solution: Indicates Cu(II) formation. The reaction has stalled. Add fresh Sodium Ascorbate immediately.

  • Protein Aggregation: Copper can cause protein denaturation. Ensure THPTA or BTTAA is used (not TBTA) and keep Cu concentration < 500 µM.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie Int. Ed.

  • BroadPharm. Click Chemistry Protocols & Reagents.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of Short Alkyne Linkers in DMSO

Executive Summary Short alkyne linkers (e.g., propargyl amines, hexynoic acid derivatives) are deceptively simple. While theoretically soluble in polar aprotic solvents like DMSO, they frequently exhibit "crashing out" b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Short alkyne linkers (e.g., propargyl amines, hexynoic acid derivatives) are deceptively simple. While theoretically soluble in polar aprotic solvents like DMSO, they frequently exhibit "crashing out" behaviors that baffle researchers. This guide addresses the three primary failure modes: hygroscopic water uptake , ionic lattice stability (salts) , and cryo-precipitation .

Phase 1: The Diagnostics (Why is this happening?)

Before attempting recovery, you must diagnose the root cause. Use the Solubility Failure Decision Tree below to categorize your issue.

SolubilityTroubleshooting Start Start: Linker Precipitated in DMSO CheckType 1. Check Linker Type Start->CheckType IsSalt Is it a Salt? (e.g., HCl, TFA) CheckType->IsSalt IsNeutral Is it Neutral? (e.g., Propargyl alcohol) CheckType->IsNeutral CheckWater 2. Check DMSO Age/Storage IsSalt->CheckWater Likely Ionic Lattice Issue CheckTemp 3. Check Temperature History IsNeutral->CheckTemp Likely Aggregation OldDMSO Old/Open DMSO (>1 week) CheckWater->OldDMSO High Water Content FreshDMSO Fresh/Dry DMSO CheckWater->FreshDMSO Conclusion1 Solution: Use Anhydrous DMSO OldDMSO->Conclusion1 Cause: Water Antisolvent Effect Conclusion2 Solution: Add Organic Base (DIPEA) FreshDMSO->Conclusion2 Cause: Ionic Strength/pH Frozen Stored at -20°C? CheckTemp->Frozen Conclusion3 Solution: Heat (37°C) + Sonicate Frozen->Conclusion3 Cause: Cryo-Precipitation

Figure 1: Diagnostic workflow for identifying the physicochemical cause of precipitation.

Phase 2: Technical Deep Dives
1. The Hygroscopic Trap (Water Contamination)

DMSO is aggressively hygroscopic. At 60% relative humidity, pure DMSO can absorb 1-2% water by weight within 2 hours of exposure to air [1].

  • The Mechanism: Short alkyne linkers often have hydrophobic chains. While DMSO dissolves them, water acts as an antisolvent. As the DMSO absorbs atmospheric moisture, the solvent power decreases, forcing the hydrophobic linker out of solution.

  • The Symptom: The solution was clear yesterday but is cloudy today after sitting on the bench.

2. The Ionic Lattice Problem (Salt Forms)

Many short linkers are sold as salts (e.g., Propargylamine HCl) to improve shelf stability.

  • The Mechanism: The lattice energy of the salt crystal is high. While DMSO is polar, it solvates cations well but anions poorly ("naked anions"). If the lattice energy is too high, DMSO alone cannot overcome the electrostatic attraction between the amine and the chloride ion [2].

  • The Fix: You must break the lattice by either adjusting the pH (free-basing) or using a cosolvent that solvates the anion better (like water, ironically, but controlled).

3. Cryo-Precipitation (The "Freezer Burn")

DMSO freezes at 18.5°C .

  • The Mechanism: When you freeze a stock solution, pure DMSO crystallizes first, pushing the solute into an increasingly concentrated liquid pocket (supersaturation). If the linker exceeds its solubility limit in this pocket, it nucleates. Upon thawing, these micro-crystals often do not redissolve spontaneously because they have transitioned to a more stable polymorph [3].

Phase 3: Recovery Protocols
Protocol A: The "Salt-Break" (For HCl/TFA Salts)

Use this when amine-functionalized linkers (e.g., Propargylamine HCl) fail to dissolve in pure DMSO.

  • Calculate Molarity: Determine the target concentration (e.g., 100 mM).

  • The Base Spike: Add the linker to the DMSO. If it remains cloudy/particulate, add 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Why: The base deprotonates the ammonium salt, releasing the free amine. The free amine is significantly more soluble in organic solvents like DMSO.

  • Vortex: Vortex vigorously for 30 seconds.

  • Verification: The solution should turn clear.

    • Caution: Do not use this protocol if your downstream reaction is sensitive to base (e.g., NHS-ester coupling, where excess base hydrolyzes the ester).

Protocol B: The "Cryo-Recovery" (For Frozen Stocks)

Use this when a previously clear stock precipitates after storage at -20°C.

  • Warm Bath: Place the sealed vial in a 37°C water bath for 10 minutes. Do not use a heat block >40°C as alkynes can be thermally sensitive.

  • Acoustic Solubilization: Sonicate in a bath sonicator for 5 minutes.

    • Why: Ultrasonic cavitation creates micro-jets that break apart crystal aggregates that formed during the freezing process.

  • Visual Check: Hold the vial up to a light source. If "shimmering" (Schlieren lines) or particulates remain, repeat.

Phase 4: Comparative Data & Solvent Compatibility

Table 1: Solvent Compatibility for Short Alkyne Linkers

Solvent SystemSolubility RatingSuitability for Click Chemistry (CuAAC)Notes
Anhydrous DMSO ⭐⭐⭐⭐HighBest for long-term storage. Hygroscopic.
DMSO + 10% Water ⭐⭐HighAvoid for storage. Good for immediate reaction use.
DMF ⭐⭐⭐⭐ModerateGood alternative to DMSO. Harder to remove; can affect Cu(I) stability.
Acetonitrile (MeCN) ⭐⭐LowAvoid. MeCN coordinates Cu(I), inhibiting the Click reaction [4].[1]
t-Butanol / Water (1:1) ⭐⭐⭐HighThe "Gold Standard" for Click reactions, but poor for highly hydrophobic linkers.
Phase 5: Frequently Asked Questions (FAQ)

Q: Can I store my alkyne linker in DMSO at -20°C indefinitely? A: No. While chemical stability is generally good, physical stability (precipitation) is the risk.

  • Recommendation: Store as a dry powder. Make fresh stocks. If you must store stocks, use single-use aliquots to avoid repeated freeze-thaw cycles which drive moisture uptake and crystallization [5].

Q: My linker is an oil. How do I weigh it accurately for a DMSO stock? A: Do not weigh small volumes of oil directly.

  • Technique: Weigh the solvent (DMSO) instead.[2]

    • Tare a vial with the oil.

    • Add DMSO by volume (density of DMSO = 1.1 g/mL).

    • Calculate the exact concentration based on the added mass of DMSO.

Q: I added water to my DMSO stock and it turned milky. Is it ruined? A: Not necessarily, but it is heterogeneous.

  • Troubleshooting: You have hit the "Oiling Out" limit. Add t-Butanol (tBuOH) . tBuOH is amphiphilic and bridges the gap between the hydrophobic linker and the aqueous phase better than DMSO alone in high-water environments.

References
  • Gaylord Chemical. (2007).[2][3] DMSO: Hygroscopicity and Physical Properties Bulletin 101. Gaylord Chemical Company.[2][3][4] [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 18: PEGylation and Synthetic Linkers. [Link]

  • Ziath. (2020). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[5] Ziath Technical Notes. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[6] Current Protocols in Chemical Biology. [Link]

Sources

Optimization

Technical Support Center: Optimizing Short Alkyne Linkers

Topic: Avoiding Steric Clash with But-3-yn-1-yloxy Linkers Ticket ID: #LINK-OPT-042 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary: The "Goldilocks" Problem Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Steric Clash with But-3-yn-1-yloxy Linkers

Ticket ID: #LINK-OPT-042 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Goldilocks" Problem

The But-3-yn-1-yloxy moiety (


) is a popular, metabolically stable "minimalist" linker used in PROTACs, activity-based probes (ABPP), and fragment-based drug discovery. Unlike flexible PEG chains, this 4-atom linker offers a semi-rigid exit vector that can improve cell permeability.

The Core Issue: Its short length creates a high risk of steric clash .

  • Synthetic Clash: The alkyne is too close to the core scaffold, preventing the bulky copper-catalyst/azide complex from accessing the reaction site during Click chemistry (CuAAC).

  • Biological Clash: In PROTACs or bifunctional ligands, the short distance forces the E3 ligase and Protein of Interest (POI) into a "Zone of Occlusion," leading to negative cooperativity and loss of ternary complex formation.

This guide provides the diagnostic workflows and protocols to resolve these clashes.

Diagnostic Workflow

Before modifying your molecule, determine if the failure is Chemical (synthesis failed) or Biological (molecule formed but inactive).

DiagnosticWorkflow Start Issue: Low Potency or Yield CheckLCMS Step 1: Analyze Crude Reaction via LC-MS Start->CheckLCMS ResultNoProd Result: Starting Material Remaining (No Triazole Formed) CheckLCMS->ResultNoProd No Product ResultProd Result: Product Formed (>90% Conversion) CheckLCMS->ResultProd Product Exists DiagChem DIAGNOSIS: Synthetic Steric Hindrance The Cu-Azide complex cannot access the alkyne. ResultNoProd->DiagChem DiagBio DIAGNOSIS: Biological Steric Clash Linker is too short; Protein surfaces collide. ResultProd->DiagBio ActionChem Action: Switch to Small Ligands (THPTA) & Increase Temp DiagChem->ActionChem ActionBio Action: Run FP Competition Assay & Model Exit Vector DiagBio->ActionBio

Figure 1: Diagnostic decision tree to isolate the source of steric failure.

Troubleshooting Guide: Synthetic Steric Hindrance

Symptom: You are using a standard CuAAC protocol (CuSO4 + Ascorbate), but the But-3-yn-1-yloxy substrate remains unreacted.

Root Cause: The But-3-yn-1-yloxy group places the alkyne only ~3.5 Å from the core scaffold. Standard ligands like TBTA are bulky and may not fit into the pocket created by your scaffold, preventing the formation of the active Cu(I)-acetylide intermediate.

VariableStandard Condition (Failing)Optimized Condition (Steric Relief)Rationale
Ligand TBTA (Bulky)THPTA or BTTES THPTA is water-soluble and less sterically demanding, allowing the Cu-complex to penetrate hindered sites [1].
Copper Source CuSO4 (Requires reduction)CuI or CuBr (Direct Cu(I))Removes reliance on ascorbate reduction kinetics; useful in organic solvents where sterics hinder electron transfer.
Temperature Room Temp (25°C)40°C - 60°C Thermal energy overcomes the activation barrier caused by steric crowding [2].
Azide Partner Phenyl AzidePicolyl Azide Picolyl azides contain a chelating nitrogen that recruits Copper, significantly accelerating the rate in hindered systems [3].
Protocol A: Sterically Demanding Click Reaction

Use this when the alkyne is buried or the linker is short.

  • Prepare Reagents:

    • Substrate: 1.0 eq (But-3-yn-1-yloxy derivative) in DMSO/tBuOH (1:1).

    • Azide: 1.2 eq.

    • Cu-Ligand Premix: Mix CuSO4 (0.1 eq) and THPTA (0.5 eq) in water. Note: High ligand ratio (1:5) is critical to prevent Cu aggregation.

    • Reductant: Sodium Ascorbate (0.5 eq) in water (freshly prepared).

  • Execution:

    • Add Azide to Substrate.[1][2]

    • Add Cu-Ligand Premix.

    • Add Ascorbate last.

    • Critical Step: Purge headspace with

      
       and seal.
      
    • Incubate at 50°C for 4–16 hours.

  • Validation: Check LC-MS. If incomplete, add 0.1 eq fresh Cu-Ligand and Ascorbate.

Troubleshooting Guide: Biological Steric Clash (PROTACs)

Symptom: The molecule is synthesized successfully, but exhibits low degradation potency (


) or poor binding affinity (

), despite the warhead being potent.

Root Cause: The linker is too short to span the gap between the E3 ligase and the POI. This forces the proteins to collide (negative cooperativity), destabilizing the Ternary Complex (TC).

The "Zone of Interference" Analysis

When using a But-3-yn-1-yloxy linker, the rigid alkyne limits the "cone of flexibility."

StericClash cluster_0 Scenario A: Short Linker (Clash) cluster_1 Scenario B: Extended Linker (Stable) POI_A POI E3_A E3 Ligase POI_A->E3_A CLASH Linker_A But-3-yn (Too Short) POI_A->Linker_A Linker_A->E3_A POI_B POI Linker_B But-3-yn + PEG2 POI_B->Linker_B E3_B E3 Ligase Linker_B->E3_B

Figure 2: Visualizing the protein-protein collision caused by insufficient linker length.

Solution Strategy: Linker Extension

Do not abandon the chemistry. Modify the azide partner instead of the alkyne core.

  • PEGylation: Switch from a standard alkyl-azide to a PEG2-Azide or PEG3-Azide .

    • Why: The But-3-yn-1-yloxy provides the rigid attachment; the PEG provides the flexibility to navigate the protein surface.

  • Isomer Switch (RuAAC):

    • Standard CuAAC yields the 1,4-disubstituted triazole (linear, anti).

    • Ruthenium-catalyzed (RuAAC) yields the 1,5-disubstituted triazole (kinked, syn).

    • Effect: The 1,5-isomer changes the exit vector by ~60 degrees, potentially bypassing a steric obstruction on the protein surface without adding length [4].

Protocol B: Fluorescence Polarization (FP) Competition Assay

Use this to confirm if the linker is causing the loss of affinity.

  • Setup:

    • Tracer: Fluorescently labeled warhead (known binder).

    • Protein: Purified POI at

      
       concentration.
      
    • Competitors:

      • Compound A: Warhead alone (Control).

      • Compound B: Warhead + But-3-yn-1-yloxy linker (Test).

      • Compound C: Full PROTAC.

  • Readout:

    • If

      
       of B  >> A : The linker itself is clashing with the POI pocket (deep pocket issue).
      
    • If

      
       of C  >> B : The clash is occurring with the E3 ligase (ternary complex clash).
      
  • Interpretation:

    • Linker Clash: You must change the attachment point on the warhead.[3]

    • E3 Clash: You must extend the linker (add PEG units).

Frequently Asked Questions (FAQs)

Q: Can I use the But-3-yn-1-yloxy linker for intracellular targets? A: Yes. Unlike long PEG chains which decrease permeability, this short ether-alkyne linker is lipophilic enough to maintain good cell permeability. However, you must verify that the short length doesn't prevent the formation of the degradation complex [5].

Q: My reaction turns green and stops. What happened? A: Your copper has oxidized to Cu(II). This is common in slow reactions caused by steric hindrance.

  • Fix: Add more Sodium Ascorbate (reducing agent) immediately. Ensure your system is degassed (oxygen-free).[4]

Q: Why use But-3-yn-1-yloxy instead of Propargyl ether? A: Propargyl ether (


) is even shorter (3 atoms). The extra methylene group in But-3-yn-1-yloxy (

) provides a critical "hinge" of rotation, slightly reducing the rigidity and allowing the alkyne to orient itself for the click reaction.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Boc Sciences. (2025). Troubleshooting Azide Compounds in Click Chemistry. BenchChem Technical Guides. Link

  • Uttamapinant, C., et al. (2010). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 49(16), 2851–2855. Link

  • Bemis, T. A., et al. (2021).[] Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042–8052.[] Link

  • Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Link

Sources

Troubleshooting

Technical Support Center: Stability of 2-(But-3-yn-1-yloxy)ethan-1-amine at Low pH

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of the ether linkage in 2-(But-3-yn-1-yloxy)ethan-1-amine under low pH conditions. Our goal is to equip you with the necessary knowledge to anticipate and address potential stability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Is the ether linkage in 2-(But-3-yn-1-yloxy)ethan-1-amine susceptible to cleavage at low pH?

A1: Yes, under certain conditions, the ether linkage can be susceptible to cleavage at low pH. Ethers are generally stable but can undergo acid-catalyzed hydrolysis.[1][2][3] The rate of this cleavage is dependent on several factors, including the pH, temperature, and the presence of strong nucleophiles.[4][5] For many ethers, this reaction is slow at room temperature and may require harsh conditions, such as elevated temperatures and the presence of strong, non-coordinating acids like hydroiodic acid (HI) or hydrobromic acid (HBr), to proceed at a significant rate.[4][5]

Q2: What is the mechanism of acid-catalyzed ether cleavage?

A2: The cleavage of an ether in an acidic medium is a nucleophilic substitution reaction.[1][2] The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[4] Following this protonation step, the reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether.[1][4] For 2-(But-3-yn-1-yloxy)ethan-1-amine, which involves primary carbons attached to the ether oxygen, the reaction is expected to proceed via an SN2 mechanism.[4][5][6]

Diagram: Acid-Catalyzed Ether Cleavage (SN2 Mechanism)

G start Prepare Stock Solution stress Apply Stress Conditions (Acid, Control) start->stress incubate Incubate at Controlled Temp. stress->incubate sample Withdraw Aliquots (Time Points) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze end Data Analysis & Structure Elucidation analyze->end

Caption: Workflow for a forced degradation study.

References

  • Wikipedia. Ether cleavage. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Ashenhurst, J. Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Allen. (2025, July 14). Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). [Link]

  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link]

  • Vedantu. Acidity of Alkynes: Key Concepts, Equations & Causes. [Link]

  • Chemistry Steps. (2025, October 26). Acidity of Terminal Alkynes. [Link]

  • Vaia. Why would ether linkages be more stable in membranes than ester lipids? How would the presence of tetraether linkages stabilize a thermophile's membrane?. [Link]

  • Department of Chemistry. Ch 9 : Acidity of Terminal Alkynes. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Terminal Alkynes. [Link]

  • Open Oregon Educational Resources. 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]

  • Kresge, A. J., & Yin, Y. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]

  • Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • Wamser, C. C. Chapter 22 Notes - Amines. [Link]

  • Lewis Jr, C. A., & Wolfenden, R. (2019). Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. PubMed. [Link]

  • Hoehamer, C. A., Linder, R. J., & Hapeman, C. J. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

  • Pharmaceutical Technology. (2026, February 9). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Wille, T., & Tholen, M. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • Student Doctor Network Forums. (2015, September 6). can amides become protonated at low pH?. [Link]

  • Science.gov. forced degradation study: Topics. [Link]

  • MDPI. (2024, February 14). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Frontiers. (2025, August 6). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. [Link]

  • Reddit. (2022, March 7). Why are certain acids/bases protonated/deprotonated at certain pHs?. [Link]

  • The Journal of Organic Chemistry. Facile aryl ether hydrolysis: kinetics and mechanism of 9-anthryl ether cleavage in aqueous solution. [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • National Institute for Environmental Studies, Japan. III Analytical Methods. [Link]

  • ACS Publications. (2013, December 20). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. [Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Linker Salts

Status: Active Operator: Senior Application Scientist Ticket Topic: Best practices for storage, weighing, and activation of hygroscopic amine-HCl salts in bioconjugation. Introduction: The "Hidden" Variable in Bioconjuga...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Topic: Best practices for storage, weighing, and activation of hygroscopic amine-HCl salts in bioconjugation.

Introduction: The "Hidden" Variable in Bioconjugation

Welcome to the technical support hub. You are likely here because your linker—a critical component of your ADC (Antibody-Drug Conjugate) or PROTAC workflow—has turned into a sticky gel, or your conjugation yields are inexplicably low.

Amine hydrochloride salts are preferred by manufacturers because the protonated amine is resistant to oxidation, extending shelf life. However, the ionic nature of these salts makes them hygroscopic —they aggressively pull water molecules from the atmosphere into their crystal lattice.

The Risks:

  • Stoichiometric Drift: Weighing "wet" salt means you are adding less linker than calculated.

  • Hydrolysis Competition: Excess water hydrolyzes sensitive esters (e.g., NHS esters) on partner molecules.

  • pH Crash: Dissolving amine-HCl salts releases protons, neutralizing the buffers required for conjugation.

Module 1: Storage & Stability (Pre-Experiment)

Q: How do I store these salts to prevent degradation?

A: The damage often happens before you open the bottle. If you store the vial at -20°C and open it immediately in a humid lab, condensation will form inside the vial instantly.

The "Warm-Up" Protocol
  • Storage: Store at -20°C under argon or nitrogen. Keep the vial inside a secondary container (e.g., a sealed bag with desiccant packets) [1].

  • Equilibration (Critical): Before opening, remove the vial from the freezer and let it sit at room temperature (RT) for 30–45 minutes . Do NOT open the cap until the glass is dry to the touch and at ambient temperature. This prevents atmospheric moisture from condensing on the cold solid.

Workflow Visualization

StorageWorkflow Store Storage (-20°C) (Sealed w/ Desiccant) Warm Equilibration (30-45 min at RT) Store->Warm Remove from Freezer Check Check External Condensation Warm->Check Wait Check->Warm If Cold/Wet Open Open Vial (Dry Atmosphere) Check->Open If Dry & Warm

Figure 1: The mandatory temperature equilibration workflow to prevent condensation-induced degradation.

Module 2: Weighing & Dispensing

Q: The solid turns to "goo" on the balance. How do I weigh it accurately?

A: Speed is your only defense against humidity. If you do not have a glovebox, you must use the "Weigh by Difference" technique. Never weigh directly into a tare boat that sits open on the balance.[1]

Protocol: Weighing by Difference

This method minimizes the time the bulk container is open and eliminates errors from the solid sticking to the spatula or weigh boat [2].

  • Prepare: Have your destination flask (containing solvent) ready.[2]

  • Tare: Place the capped source vial of the linker on the balance. Tare (zero) the balance.

  • Dispense: Remove the vial, open it quickly, transfer a small amount to your destination flask, and immediately recap the vial.

  • Measure: Place the capped source vial back on the balance.

  • Calculate: The negative value displayed is the exact mass transferred.

    • Example: Balance reads -15.4 mg. You have added 15.4 mg to your reaction.

  • Repeat: If you need more, repeat steps 3-5 until you reach the target mass.

Why this works: You are measuring the loss from the protected environment, not the gain on an exposed surface.

Module 3: Solubilization & Activation (The Chemistry)

Q: I dissolved the salt, but the conjugation failed. Why?

A: You likely failed to neutralize the hydrochloride. Amine-HCl salts (


) are not nucleophilic . They cannot attack NHS esters or aldehydes until they are deprotonated to the free amine (

) [3]. Furthermore, the HCl portion is acidic; dissolving it in your buffer can lower the pH below the range required for reaction (pH 7.2–8.5).
The Activation Protocol

You must add a non-nucleophilic base to "unlock" the amine.

Solvent SystemRecommended BaseStoichiometry (Base : Linker)Notes
Organic (DMSO/DMF) DIPEA (Hünig's Base) or TEA1.5 : 1.0Excess base ensures full deprotonation.
Aqueous/Buffer 0.1M Sodium Borate or CarbonateN/A (Adjust pH)Ensure final pH returns to 8.0–8.5 after linker addition.
Mechanism of Failure vs. Success

ActivationLogic Salt Amine-HCl Salt (R-NH3+ Cl-) NON-REACTIVE Free Free Amine (R-NH2) NUCLEOPHILIC Salt->Free Deprotonation Fail No Reaction (Electrostatic Repulsion) Salt->Fail No Base Added Base Add Base (DIPEA / TEA) Base->Free Proton Scavenger Product Conjugate (Stable Amide Bond) Free->Product Attacks NHS NHS Target (NHS Ester) NHS->Product

Figure 2: The chemical necessity of deprotonation. The salt form is electrophilically inert until activated by a base.

Module 4: Troubleshooting & Rescue

Q: My linker has already clumped into a sticky brick. Is it ruined? A: Not necessarily, but you cannot weigh it accurately as a solid.

  • The Fix: Dissolve the entire contents of the vial into a known volume of dry DMSO or DMF to create a stock solution.

  • Calibration: Determine the concentration of this stock solution via HPLC or UV-Vis (if the linker has a chromophore). Use this liquid stock for all future experiments.

Q: I suspect water contamination is hydrolyzing my NHS ester payload. A: If you must use a linker that was exposed to air, you can dry it using an azeotrope [4].

  • Protocol: Dissolve the linker in anhydrous methanol/ethanol. Add toluene.[3] Rotovap the mixture. The toluene/alcohol/water azeotrope will carry the water away, leaving dry solid or oil.

Q: My conjugation yield is <10%. A: Check the pH after adding the linker.

  • Diagnosis: A 50 mM solution of Amine-HCl can drop the pH of a weak buffer (like PBS) from 7.4 to 5.0. At pH 5.0, amine reactivity is negligible.

  • Solution: Use a stronger buffer (e.g., 100 mM Borate or Phosphate) or manually re-adjust pH with NaOH immediately after linker addition.

References

  • BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from

  • University of Toronto/YouTube. (2017). Weighing by Difference Technique. Retrieved from

  • ResearchGate. (2023). How can I neutralize amine hydrochlorides for nucleophilic reactions? Retrieved from

  • ScienceMadness. (2007).[3] Drying the water out of hygroscopic amine salts via azeotrope. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 2-(But-3-yn-1-yloxy)ethan-1-amine vs. Amine-PEG2-Alkyne Linker

Abstract In the landscape of bioconjugation, particularly for developing Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of succ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of bioconjugation, particularly for developing Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of success. This guide provides an in-depth, objective comparison between two commonly used amine-alkyne linkers: the short, ether-containing 2-(But-3-yn-1-yloxy)ethan-1-amine and the hydrophilic Amine-PEG2-Alkyne . We will dissect their physicochemical properties, evaluate their performance in bioconjugation workflows, and provide evidence-based recommendations to guide your selection process. The core takeaway is that while both are effective for introducing a terminal alkyne via an amine-reactive handle, their profound differences in hydrophilicity dictate their optimal applications. The PEG2 linker excels in mitigating aggregation and improving the pharmacokinetic profile of large biologics, whereas the shorter linker offers a more rigid and compact connection suitable for applications like PROTACs where precise spatial orientation is paramount.

Introduction: The Critical Role of the Linker

Bifunctional linkers are the essential bridges in modern biotherapeutics, connecting distinct molecular entities to create a single, functional conjugate. A common and powerful strategy involves the use of amine-alkyne linkers to modify proteins or other molecules. The amine terminus allows for straightforward conjugation to accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) or activated esters, while the terminal alkyne serves as a handle for the highly efficient and bio-orthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4]

The linker is not merely a passive spacer. Its length, flexibility, and chemical composition profoundly influence the conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy.[][6][7] This guide focuses on two distinct choices at the smaller end of the linker spectrum: a simple ether-alkyne and a short polyethylene glycol (PEG) derivative.

Structural and Physicochemical Comparison

The fundamental difference between these two linkers lies in the composition of their spacer arms, which directly translates into their physicochemical behavior.

Caption: Chemical structures of the two amine-alkyne linkers.

The addition of a second ether oxygen in the PEG2 linker, despite being a subtle structural change, has significant consequences for its properties.

Property2-(But-3-yn-1-yloxy)ethan-1-amineAmine-PEG2-AlkyneRationale & Implications
Molecular Formula C₆H₁₁NOC₇H₁₃NO₂The PEG2 linker contains an additional oxygen atom.
Molecular Weight 113.16 g/mol 143.18 g/mol [8][9]A minor difference, but contributes to overall conjugate mass.
Spacer Length ~7 atoms~9 atomsThe PEG2 linker provides slightly more spatial separation.
Hydrophilicity ModerateHigh The repeating ethylene glycol units in PEG are known to form hydrogen bonds with water, significantly increasing aqueous solubility.[10][11][12]
Flexibility ModerateHigh The C-O-C ether bonds in the PEG backbone allow for greater rotational freedom compared to the C-C bonds in the butyl group.[13]

Expert Insight: The most critical differentiator is hydrophilicity. Many potent cytotoxic payloads used in ADCs are highly hydrophobic. Conjugating them to an antibody can induce aggregation, compromising the stability, efficacy, and safety of the therapeutic.[][14] The hydrophilic PEG linker creates a protective hydration shell around the payload, mitigating this aggregation propensity and improving overall solubility.[11][15][16]

Performance in Bioconjugation & Impact on Therapeutics

Application in Antibody-Drug Conjugates (ADCs)

In ADC development, maintaining the solubility and stability of the final conjugate is paramount. The choice between these two linkers can be decisive.

  • 2-(But-3-yn-1-yloxy)ethan-1-amine: Due to its more hydrophobic character, this linker is less ideal for conjugating highly hydrophobic payloads to antibodies. There is a higher risk of inducing protein aggregation, especially at higher drug-to-antibody ratios (DAR).[14] This can lead to rapid clearance from circulation and potential off-target toxicity.[15]

  • Amine-PEG2-Alkyne: This is often the superior choice for ADCs. The PEG moiety acts as a "solubility reservoir," effectively masking the payload's hydrophobicity.[17] This leads to several key advantages:

    • Reduced Aggregation: The hydrophilic PEG chain prevents ADC molecules from sticking together, ensuring a more homogenous and stable final product.[16][18]

    • Improved Pharmacokinetics: The hydration shell created by the PEG linker increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life.[19]

    • Enhanced Therapeutic Window: By improving solubility and stability, PEG linkers help ensure the ADC remains in circulation long enough to reach the target tumor cells, while minimizing premature payload release and off-target effects.[][15]

Application in PROTACs

For PROTACs, which induce protein degradation by forming a ternary complex between a target protein and an E3 ligase, the linker's structural properties are critical.[6][20]

  • 2-(But-3-yn-1-yloxy)ethan-1-amine: The shorter length and relative rigidity of this linker can be advantageous in PROTAC design. It provides a more defined spatial orientation between the two protein-binding ligands. This conformational constraint can reduce the entropic penalty of forming the ternary complex, potentially leading to more potent and selective degradation.[13]

  • Amine-PEG2-Alkyne: While PEG linkers are widely used in PROTACs to improve solubility and cell permeability, the high flexibility of the PEG chain can sometimes be a disadvantage.[13][21] An overly flexible linker might allow for multiple non-productive binding modes, which could decrease the efficiency of ternary complex formation.[13] However, the improved solubility and permeability afforded by the PEG linker often outweigh these concerns, making it a common starting point in PROTAC linker optimization.[6][7]

Causality behind the choice: The decision hinges on a trade-off between conformational control and physicochemical properties. For PROTACs, where achieving a specific 3D orientation is key, a more rigid linker might be a better starting point. For ADCs, where preventing aggregation of a large, complex biologic is the primary challenge, the hydrophilicity of the PEG linker is almost always necessary.

Experimental Protocols: A Self-Validating Workflow

This section provides a detailed, two-stage protocol for conjugating an amine-alkyne linker to a model protein (e.g., a monoclonal antibody) and subsequently performing a click reaction.

Workflow Overview

Sources

Comparative

The Linker's Length: A Critical Determinant of PROTAC Degradation Efficiency

A Senior Application Scientist's Guide to Optimizing Proteolysis-Targeting Chimeras For researchers navigating the intricate world of targeted protein degradation, the design of a Proteolysis-Targeting Chimera (PROTAC) p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Proteolysis-Targeting Chimeras

For researchers navigating the intricate world of targeted protein degradation, the design of a Proteolysis-Targeting Chimera (PROTAC) presents a multi-faceted optimization challenge. While the selection of high-affinity ligands for the protein of interest (POI) and the E3 ubiquitin ligase is foundational, the linker connecting these two moieties is far from a passive spacer.[1][2] It is an active contributor to the PROTAC's biological activity, critically influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[1][3] This guide provides an in-depth analysis of one of the most crucial linker parameters: its length. We will explore the mechanistic underpinnings, examine empirical data through case studies, and provide robust experimental protocols to guide your linker optimization workflow.

Part 1: The Ternary Complex: Why Linker Length Governs PROTAC Efficacy

The primary function of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, forming a ternary complex.[4][5] This proximity allows the E3 ligase to transfer ubiquitin to the target, marking it for destruction by the proteasome.[1][5] The linker's length directly impacts the geometry and stability of this ternary complex.[1][6]

  • Too Short: A linker that is too short can introduce steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[6][7] This failure to form a productive ternary complex results in a complete loss of degradation activity.[6]

  • Too Long: Conversely, an excessively long linker can lead to an entropic penalty upon complex formation, potentially destabilizing the ternary complex.[3] It may also result in unproductive binding modes where the two proteins are held too far apart for efficient ubiquitination.[6] This can also increase the likelihood of the "hook effect," a phenomenon where high concentrations of PROTAC favor the formation of binary complexes (PROTAC-POI or PROTAC-E3) over the productive ternary complex, leading to reduced degradation.[4][8][9][10]

  • Just Right (The "Sweet Spot"): An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase.[1] This is known as positive cooperativity, which significantly enhances the stability of the ternary complex and, consequently, the efficiency of degradation.[1][11][12] The first crystal structure of a PROTAC-mediated ternary complex (MZ1 bridging BRD4 and VHL) revealed that the linker folds to induce extensive new protein-protein contacts, highlighting its active role in complex stabilization.[11][12][13]

The following diagram illustrates the central role of the PROTAC in bridging the Protein of Interest (POI) and the E3 Ligase to form the crucial ternary complex that leads to ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_main PROTAC-Mediated Degradation Pathway POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ub Ubiquitin Transfer TernaryComplex->Ub Proximity-Induced Ubiquitination PolyUbPOI Polyubiquitinated POI Ub->PolyUbPOI Degradation Proteasomal Degradation PolyUbPOI->Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex.

Part 2: Case Studies - The Empirical Search for Optimal Linker Length

The ideal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[1] The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains.[14][] Below are summaries from published studies that demonstrate the dramatic effect of linker length on degradation efficiency.

Case Study 1: Targeting Bromodomain-Containing Protein 4 (BRD4)

BRD4 is a well-studied target in oncology. A series of CRBN-recruiting PROTACs targeting BRD4 showed a non-linear relationship between linker length and degradation potency.

PROTAC VariantLinker CompositionLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)
BRD4-PROTAC-1 PEG0< 500> 90
BRD4-PROTAC-2 PEG1> 5000< 20
BRD4-PROTAC-3 PEG2> 5000< 20
BRD4-PROTAC-4 PEG4< 500> 90
BRD4-PROTAC-5 PEG5< 500> 90
Data synthesized from literature reports.[14] DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.

Analysis: Intriguingly, for this CRBN-based series, both very short (0 PEG) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) were inactive.[14] This highlights a complex structure-activity relationship where specific linker lengths are required to achieve a productive ternary complex conformation. In contrast, a similar series using VHL as the E3 ligase showed that potency decreased as linker length increased, underscoring that the optimal length is co-dependent on the E3 ligase being recruited.[14]

Case Study 2: Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a crucial target in B-cell malignancies. Studies on BTK PROTACs have consistently shown that linker length is a critical parameter for achieving potent degradation.

PROTAC VariantLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
BTK-PROTAC-A Alkyl/PEG5Inactive~0
BTK-PROTAC-B Alkyl/PEG8Inactive~0
BTK-PROTAC-C Alkyl/PEG11~70> 90
BTK-PROTAC-D Alkyl/PEG12~12> 99
Data synthesized from literature reports.[16]

Analysis: For CRBN-recruiting BTK PROTACs, a clear length threshold was observed.[16] Linkers with 8 atoms or fewer were completely inactive, while an 11-atom linker conferred potent degradation.[16] Further optimization to a 12-atom linker resulted in a highly potent degrader with a DC₅₀ of ~12 nM.[16] This suggests that a minimum distance is required to span the BTK and CRBN proteins without steric clashes.[7][17]

Part 3: Experimental Workflow for Determining Optimal Linker Length

A systematic, empirical approach is necessary to identify the optimal linker for a given PROTAC series. The core of this workflow involves synthesizing a library of PROTACs with varying linker lengths and evaluating their ability to degrade the target protein in a cellular context.

The diagram below outlines a typical workflow for the rational optimization of PROTAC linker length, from compound synthesis to quantitative assessment of protein degradation.

Caption: Workflow for empirical optimization of PROTAC linker length.

Detailed Protocol: Cellular Degradation Assay by Western Blot

Western blotting is the gold-standard technique for quantifying PROTAC-induced protein degradation and determining key parameters like DC₅₀ and Dₘₐₓ.[5][18]

1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.[18] b. Prepare serial dilutions of your PROTAC compounds in cell culture medium. A common concentration range for initial screening is 1 nM to 10 µM. c. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration used for the PROTACs.[19] d. Incubate the cells for a fixed period, typically 18-24 hours, although a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) can provide additional kinetic information.[19][20]

2. Cell Lysis and Protein Quantification: a. After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[19] b. Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (containing the protein) to a new tube. f. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay). This is critical for equal loading in the next step.

3. Western Blotting: a. Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18] e. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18] f. Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C with gentle agitation.[18] g. Wash the membrane three times with washing buffer (e.g., TBST). h. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with washing buffer. j. Crucially, probe the same membrane for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across all lanes.

4. Data Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. For each lane, normalize the intensity of the target protein band to the intensity of its corresponding loading control band. d. Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control. e. Plot the percentage of degradation versus the log of the PROTAC concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the DC₅₀ (the concentration at which 50% of the maximum degradation is achieved) and Dₘₐₓ (the maximal degradation percentage).[21][22]

Conclusion

The linker is a critical design element in the development of effective PROTACs, with its length being a primary determinant of degradation efficiency.[2][6][14] The relationship between linker length and activity is not always linear and is highly dependent on the specific target and E3 ligase pair.[14] An optimal linker facilitates the formation of a stable and productive ternary complex, often through positive cooperativity.[1] Therefore, a systematic, empirical approach involving the synthesis and cellular evaluation of a linker-variant library is essential for identifying PROTACs with superior potency. The protocols and insights provided in this guide offer a robust framework for researchers to rationally navigate the linker optimization process, accelerating the development of novel and effective protein degraders.

References

Click to expand
  • Gadd, M.S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Available at: [Link]

  • Hughes, S.J., & Ciulli, A. (2017). Mechanistic and Structural Features of PROTAC Ternary Complexes. In: Targeted Protein Degradation. Available at: [Link]

  • Zheng, H., et al. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. bioRxiv. Available at: [Link]

  • Tavares, D.S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • Valenti, L., et al. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. Available at: [Link]

  • Scott, J.S., & Wright, J. (2020). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Exploratory Research and Hypothesis in Medicine. Available at: [Link]

  • ResearchGate. (n.d.). PROTAC-induced ternary complexes and their biophysical properties. ResearchGate. Available at: [Link]

  • Refeyn. (n.d.). Characterizing PROTAC ternary complex formation with mass photometry. Refeyn. Available at: [Link]

  • Maple, H., et al. (2024). Methods to accelerate PROTAC drug discovery. Biochemical Journal. Available at: [Link]

  • Baud, M.G.J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. Available at: [Link]

  • Guo, W.H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. Available at: [Link]

  • Guo, W.H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Available at: [Link]

  • Shaginian, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine. Available at: [Link]

  • Zhang, X., et al. (2023). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry. Available at: [Link]

  • MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio. Available at: [Link]

  • Farnaby, W., et al. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews. Available at: [Link]

  • Tsai, Y.C., et al. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. eLife. Available at: [Link]

  • Nori, A., et al. (2024). Modeling PROTAC Degradation Activity with Machine Learning. arXiv. Available at: [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. Available at: [Link]

  • Guo, W.H., et al. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Linker optimization for reversible covalent BTK degraders. ResearchGate. Available at: [Link]

  • ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. ScienceOpen. Available at: [Link]

  • Li, Z., et al. (2025). Accurate PROTAC targeted degradation prediction with DegradeMaster. bioRxiv. Available at: [Link]

  • Mayor-Ruiz, C., & Fischer, E.S. (2021). Methods for Quantitative Assessment of Protein Degradation. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. Available at: [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]

  • ChemRxiv. (n.d.). 3D Based Generative PROTAC Linker Design with Reinforcement Learning. ChemRxiv. Available at: [Link]

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Validation

The Alkyne Bridge: A Comparative Guide to Rigid and Flexible Linkers in Medicinal Chemistry

In the intricate dance of drug design, the linker connecting a pharmacophore to another molecular entity is far from a passive spacer. Its architecture—specifically its rigidity or flexibility—profoundly dictates the res...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug design, the linker connecting a pharmacophore to another molecular entity is far from a passive spacer. Its architecture—specifically its rigidity or flexibility—profoundly dictates the resulting conjugate's biological activity, pharmacokinetic profile, and overall therapeutic efficacy. This guide provides an in-depth technical comparison of rigid and flexible alkyne-containing linkers, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind linker selection, supported by experimental data and detailed protocols, to empower rational drug design.

The Rigidity-Flexibility Dichotomy: A Tale of Two Linker Philosophies

The choice between a rigid and a flexible linker represents a fundamental trade-off in medicinal chemistry. Flexible linkers, epitomized by polyethylene glycol (PEG) chains, offer conformational freedom. This allows the linked moieties to explore a wider conformational space, potentially facilitating binding to their respective targets. However, this flexibility comes at an entropic cost; upon binding, the linker's conformational freedom is lost, which can decrease the overall binding affinity[1].

Conversely, rigid linkers, such as those based on phenylacetylene or incorporating cyclic structures, pre-organize the molecule into a more defined conformation. This can reduce the entropic penalty of binding and lead to higher potency[2]. However, if the pre-organized conformation is not optimal for target engagement, a rigid linker can severely diminish biological activity. The selection of a linker, therefore, is not a matter of inherent superiority of one type over the other, but rather a strategic decision based on the specific biological question and the structural context of the target.

A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The structural differences between rigid and flexible linkers translate into distinct physicochemical and pharmacokinetic properties that must be carefully considered during drug development.

PropertyRigid Alkyne Linkers (e.g., Phenylacetylene-based)Flexible Alkyne Linkers (e.g., PEG-based)Rationale and Implications
Conformational Freedom LowHighRigid linkers offer a more predictable structure, which can be advantageous for structure-activity relationship (SAR) studies. Flexible linkers can adapt to various binding pockets but may introduce challenges in predicting the bioactive conformation.
Solubility Generally lower in aqueous media; more soluble in organic solvents[3].High in aqueous media due to the hydrophilic nature of the ethylene glycol units[4].Poor aqueous solubility of rigid linkers can be a significant hurdle in formulation and may negatively impact bioavailability. The high water solubility of PEG linkers is often exploited to improve the overall solubility of hydrophobic drug candidates[4].
Metabolic Stability Generally high; the alkyne bond is relatively stable to metabolic degradation[].Can be susceptible to oxidative metabolism[].The metabolic stability of rigid linkers can contribute to a longer in vivo half-life. The potential for metabolic breakdown of flexible linkers needs to be assessed on a case-by-case basis.
Cell Permeability Can be favorable due to their often more lipophilic character.Can be variable; the hydrophilicity of PEG can sometimes hinder passive diffusion across cell membranes.The impact on cell permeability is highly context-dependent and needs to be experimentally determined for each conjugate.
Immunogenicity Generally low.Low, but the potential for the formation of anti-PEG antibodies is a known concern, especially for high molecular weight PEGs.The potential for an immune response against PEG linkers should be considered for drugs intended for chronic administration.

Applications and Performance Data: A Focus on PROTACs

Proteolysis-targeting chimeras (PROTACs) are an excellent case study for comparing the performance of rigid and flexible linkers. A PROTAC's success hinges on its ability to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase. The linker plays a critical role in mediating this interaction.

The Causal Logic of Linker Selection in PROTACs

The choice between a rigid and a flexible linker in a PROTAC is a strategic decision aimed at optimizing the geometry of the ternary complex. A flexible linker allows the two ends of the PROTAC to bind to their respective proteins with fewer constraints, which can be beneficial in the early stages of discovery when the optimal orientation is unknown[2]. However, a highly flexible linker might not sufficiently restrict the relative positions of the target protein and the E3 ligase, leading to a less stable and less productive ternary complex.

Conversely, a rigid linker can enforce a specific orientation that, if correct, can lead to a highly stable and efficient ternary complex, resulting in potent protein degradation[2][6]. The risk, of course, is that an incorrectly designed rigid linker will prevent the formation of the ternary complex altogether. Therefore, the development of PROTACs often involves synthesizing a library of molecules with linkers of varying lengths and rigidities to empirically determine the optimal structure.

Quantitative Comparison of PROTAC Performance

The following table summarizes data from studies comparing PROTACs with rigid and flexible linkers targeting the same protein and utilizing the same E3 ligase. The efficacy of a PROTAC is typically measured by its DC50 (the concentration at which it degrades 50% of the target protein) and its Dmax (the maximum percentage of degradation).

Target ProteinE3 LigaseLinker TypeLinker StructureDC50Dmax (%)Reference
BRD4VHLFlexiblePEG-based>5 µM<20[7]
BRD4VHLRigidPiperazine-based<0.5 µM>90[7]
H-PGDSPomalidomideFlexibleAlkyl chain~20 pM~95[6]
H-PGDSPomalidomideRigidSpirocyclic~17 pM~95[6]

These data illustrate that, in many cases, a more rigid linker can lead to significantly improved degradation potency. However, it is crucial to note that this is not a universal rule, and the optimal linker is target-dependent.

Experimental Protocols

Synthesis of a Rigid Phenylacetylene Linker via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[8][9]. This makes it an ideal method for synthesizing rigid phenylacetylene-based linkers.

Objective: To synthesize a functionalized phenylacetylene linker for subsequent conjugation.

Materials:

  • Aryl iodide (e.g., 4-iodobenzoic acid)

  • Terminal alkyne (e.g., propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Solvent (e.g., anhydrous tetrahydrofuran (THF))

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous THF.

  • Addition of Base: Add triethylamine (3.0 eq) to the reaction mixture.

  • Catalyst Addition: Add the palladium catalyst (0.02 eq) and copper(I) iodide (0.04 eq) to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conjugation of an Alkyne Linker to an Azide-Modified Peptide via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for conjugating molecules[10].

Objective: To conjugate a rigid alkyne linker to an azide-modified peptide.

Materials:

  • Alkyne-functionalized linker (from the previous protocol)

  • Azide-modified peptide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • 10 mM alkyne linker in DMSO.

    • 10 mM azide-modified peptide in water.

    • 100 mM CuSO4 in water.

    • 500 mM sodium ascorbate in water (prepare fresh).

    • 100 mM THPTA in water.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 10 µL of 10 mM azide-modified peptide.

    • 12 µL of 10 mM alkyne linker.

    • 5 µL of 100 mM THPTA.

    • 5 µL of 100 mM CuSO4.

  • Initiate Reaction: Add 10 µL of freshly prepared 500 mM sodium ascorbate to the reaction mixture and vortex gently.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the conjugated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

Western blotting is a standard technique to quantify the amount of a specific protein in a cell lysate, making it ideal for assessing the efficacy of a PROTAC[11][12].

Objective: To determine the DC50 of a PROTAC by measuring the degradation of the target protein.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein concentration of each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50.

Visualizing the Concepts

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex Proteasome 26S Proteasome Target->Proteasome Marked for Degradation E3Ligase E3 Ligase E3Ligase->TernaryComplex TernaryComplex->Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Degraded Degraded Peptides Proteasome->Degraded Linker_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_evaluation Evaluation RigidSynth Rigid Linker Synthesis (Sonogashira Coupling) ClickChem Click Chemistry (CuAAC) RigidSynth->ClickChem FlexSynth Flexible Linker Synthesis (e.g., PEGylation) FlexSynth->ClickChem WesternBlot Western Blot (Protein Degradation) ClickChem->WesternBlot PK_Studies Pharmacokinetic Studies ClickChem->PK_Studies

Caption: A typical workflow for the synthesis, conjugation, and evaluation of molecules with different linkers.

Conclusion and Future Perspectives

The choice between a rigid and a flexible alkyne linker is a nuanced decision that requires a deep understanding of the target biology and the principles of medicinal chemistry. While flexible linkers offer synthetic convenience and conformational adaptability, rigid linkers can provide significant gains in potency by pre-organizing the molecule for optimal target engagement. The growing body of evidence, particularly in the field of PROTACs, suggests that a strategic rigidification of the linker is often a fruitful avenue for optimization.

Future advancements in this field will likely focus on the development of "tunable" linkers that combine elements of both rigidity and flexibility, as well as linkers that are responsive to the tumor microenvironment. Computational modeling will also play an increasingly important role in predicting the optimal linker geometry, thereby reducing the reliance on empirical screening. By carefully considering the principles and experimental data outlined in this guide, researchers can make more informed decisions in their quest to develop the next generation of targeted therapeutics.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46–49 (2002). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.107 , 874–922 (2007). [Link]

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  • Enhanced potency of bivalent small molecule gp41 inhibitors - PMC. [Link]

  • Thermophysical properties of polyethylene glycol oligomers via molecular dynamics simulations - PMC. [Link]

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  • Burnette, W. N. "Western blotting": electrophoretic transfer of proteins from sodium dodecyl sulfate-polyacrylamide gels to unmodified nitrocellulose and radiographic detection with antibody and radioiodinated protein A. Anal. Biochem.112 , 195–203 (1981). [Link]

  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC. [Link]

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Comparative

A Comparative Guide to Homopropargyl and Propargyl Ether Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For researchers, scientists, and drug development professionals engaged in bioconjugation, materials science, and medicinal chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in bioconjugation, materials science, and medicinal chemistry, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and efficient ligation strategy.[1][2] The choice of the alkyne-bearing component is critical to the success of this reaction. Among the various options, propargyl and homopropargyl ethers are frequently employed due to their relative stability and ease of synthesis. This guide provides an in-depth technical comparison of their reactivity in CuAAC, supported by mechanistic insights and experimental considerations.

Introduction: The Role of Terminal Alkynes in CuAAC

The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage from a terminal alkyne and an azide, with the copper(I) catalyst dramatically accelerating the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[3] The propargyl group (-CH₂C≡CH) is a widely used functional handle for introducing a terminal alkyne into a molecule.[4] Its homolog, the homopropargyl group (-CH₂CH₂C≡CH), provides an additional methylene spacer, a seemingly subtle structural modification with tangible implications for reactivity.

This guide will dissect the nuances of reactivity between propargyl and homopropargyl ethers in the context of CuAAC, exploring the underlying electronic and steric factors that govern their performance.

Reactivity Comparison: Propargyl Ether vs. Homopropargyl Ether

While direct, head-to-head kinetic studies quantitatively comparing the reaction rates of propargyl and homopropargyl ethers in CuAAC are not extensively documented in peer-reviewed literature, a comparative analysis can be constructed based on established mechanistic principles and data from analogous systems.

It is generally observed that propargyl ethers exhibit a slightly higher reactivity in CuAAC reactions compared to their homopropargyl counterparts. This difference, though often modest, can be attributed to a combination of electronic and steric effects.

Electronic Effects: The Influence of the Ether Oxygen

The rate-determining step in the CuAAC catalytic cycle is often considered to be the formation of the copper(I)-acetylide intermediate.[5] The acidity of the terminal alkyne proton plays a crucial role in this step. The ether oxygen in both propargyl and homopropargyl ethers exerts an electron-withdrawing inductive effect (-I effect), which increases the acidity of the terminal proton, thereby facilitating its removal by the copper catalyst.

In a propargyl ether , the oxygen atom is in closer proximity to the alkyne (separated by one methylene group). This proximity results in a more pronounced inductive effect, leading to a more acidic terminal proton and, consequently, a faster rate of copper-acetylide formation.

In a homopropargyl ether , the additional methylene group attenuates the inductive effect of the ether oxygen on the terminal alkyne. This slight reduction in the electron-withdrawing influence results in a marginally less acidic terminal proton, which can lead to a slower initial activation step and a moderately decreased overall reaction rate.

Steric Considerations

The CuAAC reaction is remarkably tolerant to steric hindrance.[6] However, significant steric bulk near the reaction center can impede the approach of the copper catalyst and the azide, thereby slowing the reaction.[7]

For both propargyl and homopropargyl ethers, the linear geometry of the alkyne minimizes direct steric clash at the reaction site. The additional methylene group in the homopropargyl ether does increase the overall size of the substituent, but its position further from the terminal alkyne means it is unlikely to introduce significant steric hindrance that would substantially impact the reaction rate. Therefore, electronic effects are considered the primary determinant of the observed reactivity difference.

Quantitative Data and Performance Metrics

While a direct comparative table of kinetic data for propargyl vs. homopropargyl ether is not available, we can examine data for propargyl systems in general to understand their high reactivity.

Alkyne SubstrateFunctional Group Type% Conversion (30 min, 10 µM Cu⁺)Notes
Propargyl etherPropargylic~85-90%Excellent reactivity, commonly used in bioconjugation.[4]
Propargyl alcoholPropargylic~90%A standard, highly reactive, and cost-effective alkyne.[4]
N-PropargylamidePropargylic~90%High reactivity, comparable to other propargyl groups.[4]
PhenylacetyleneAryl alkyne~80%Slightly less reactive than propargyl groups.[4]
PropiolamideElectron-activated>95%Marginally more reactive but can be prone to side reactions.[4]

Data adapted from comparative studies under standardized ligand-accelerated conditions.[4]

This data underscores the high reactivity of propargylic systems. It is anticipated that a homopropargyl ether would exhibit a slightly lower conversion percentage under the same conditions due to the attenuated electronic effect discussed previously.

Mechanistic Overview of the CuAAC Reaction

To fully appreciate the subtle differences in reactivity, it is essential to understand the catalytic cycle of the CuAAC reaction.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I) Cu(I) Pi-Complex [Cu(I)]---(R-C≡CH) Cu(I)->Pi-Complex + Alkyne Alkyne R-C≡CH Cu-Acetylide R-C≡C-Cu(I) Pi-Complex->Cu-Acetylide - H+ Cu-Azide-Alkyne Dinuclear Copper Azide-Alkyne Complex Cu-Acetylide->Cu-Azide-Alkyne + Azide + Cu(I) Azide R'-N3 Metallacycle Six-membered Cu-Triazolide Cu-Azide-Alkyne->Metallacycle Cycloaddition Triazole-Product 1,4-Triazole Product Metallacycle->Triazole-Product Rearrangement + H+ Triazole-Product->Cu(I) - Regenerates 2x Cu(I) Propargyl Propargyl Ether (R = -CH2-O-R'') Homopropargyl Homopropargyl Ether (R = -CH2-CH2-O-R'')

Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The initial step involves the formation of a copper(I)-acetylide, a process influenced by the acidity of the alkyne's terminal proton. The closer proximity of the electron-withdrawing ether oxygen in propargyl ethers enhances this acidity, facilitating a faster entry into the catalytic cycle compared to homopropargyl ethers.

Experimental Protocols for a Comparative Reactivity Study

To empirically determine the reactivity difference between a propargyl and a homopropargyl ether, a comparative kinetic study can be performed. The following protocol outlines a general procedure using a fluorogenic azide to monitor the reaction progress.

Materials
  • Propargyl ether of interest (e.g., Propargyl methyl ether)

  • Homopropargyl ether of interest (e.g., Homopropargyl methyl ether)

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader with fluorescence detection capabilities

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Data Acquisition & Analysis Stock_Solutions Prepare Stock Solutions: - Alkynes (in DMSO) - Azide (in DMSO) - CuSO4 (in H2O) - Sodium Ascorbate (in H2O) - THPTA (in H2O) Reaction_Mixture In a microplate well, combine: - PBS Buffer - Alkyne Stock - Azide Stock - CuSO4/THPTA Premix Stock_Solutions->Reaction_Mixture Initiation Initiate reaction by adding Sodium Ascorbate solution Reaction_Mixture->Initiation Measurement Immediately place plate in reader and monitor fluorescence increase over time (kinetic read) Initiation->Measurement Data_Processing Plot fluorescence intensity vs. time for each alkyne Measurement->Data_Processing Comparison Compare reaction rates (e.g., time to 50% completion) Data_Processing->Comparison

Caption: Workflow for a comparative kinetic study of CuAAC reactivity.

Step-by-Step Procedure
  • Prepare Stock Solutions:

    • Propargyl ether: 10 mM in DMSO

    • Homopropargyl ether: 10 mM in DMSO

    • 3-azido-7-hydroxycoumarin: 5 mM in DMSO

    • CuSO₄·5H₂O: 20 mM in deionized water

    • Sodium ascorbate: 100 mM in deionized water (prepare fresh)

    • THPTA: 50 mM in deionized water

  • Prepare Reaction Mixtures (in a 96-well plate):

    • For each alkyne, prepare triplicate wells.

    • To each well, add the following in order:

      • 170 µL PBS buffer (pH 7.4)

      • 10 µL of the respective alkyne stock solution (final concentration: 500 µM)

      • 2.5 µL of 3-azido-7-hydroxycoumarin stock solution (final concentration: 62.5 µM)

      • A freshly prepared premix of 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA (final concentrations: 250 µM CuSO₄, 1.25 mM THPTA)

  • Initiate the Reaction:

    • To start the reaction, add 10 µL of 100 mM sodium ascorbate to each well (final concentration: 5 mM).

  • Monitor Fluorescence:

    • Immediately place the plate in a microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the coumarin-triazole product (e.g., Ex: 404 nm, Em: 477 nm) every minute for at least 30 minutes.

  • Data Analysis:

    • Plot the average fluorescence intensity versus time for both the propargyl and homopropargyl ether reactions.

    • Determine the initial reaction rates from the slope of the linear portion of the curves.

    • Calculate the time required to reach 50% of the maximum fluorescence for each reaction (t₁/₂).

Conclusion and Recommendations

In the CuAAC reaction, both propargyl and homopropargyl ethers are effective terminal alkyne substrates. However, based on fundamental electronic principles, propargyl ethers are expected to exhibit slightly faster reaction kinetics due to the closer proximity of the electron-withdrawing ether oxygen, which enhances the acidity of the terminal alkyne proton.

For applications requiring rapid and efficient conjugation, particularly under dilute conditions or with sensitive biomolecules, a propargyl ether is the recommended choice. The difference in reactivity may be less critical in applications where longer reaction times are acceptable or when using higher concentrations of reactants and catalyst.

The provided experimental protocol offers a reliable method for researchers to empirically validate these principles within their specific experimental context and make an informed decision on the most suitable alkyne for their needs.

References

  • V. V. Rostovtsev, L. G. Green, V. V. Fokin, K. B. Sharpless, Angew. Chem. Int. Ed., 2002 , 41, 2596-2599. [Link]

  • M. Meldal, C. W. Tornøe, Chem. Rev., 2008 , 108, 2952-3015. [Link]

  • J. E. Hein, V. V. Fokin, Chem. Soc. Rev., 2010 , 39, 1302-1315. [Link]

  • P. J. Presolski, V. P. Hong, V. V. Fokin, Curr. Protoc. Chem. Biol., 2011 , 3, 153-162. [Link]

  • L. Zhu, et al., Org. Biomol. Chem., 2016 , 14, 10958-10967. [Link]

  • Organic Chemistry Portal, Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • P. Thirumurugan, et al., Chem. Rev., 2013 , 113, 4905-4979. [Link]

  • F. Himo, et al., J. Am. Chem. Soc., 2005 , 127, 210-216. [Link]

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Validation

Comparative Guide: Cell Permeability of Short Ether-Amine Linkers vs. Long PEG Chains

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Heterobifunctional molecules (PROTACs, degraders) and bioconjugates.[1] Executive Summary: The P...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Heterobifunctional molecules (PROTACs, degraders) and bioconjugates.[1]

Executive Summary: The Permeability-Solubility Paradox

In the design of heterobifunctional molecules like PROTACs, the linker is not merely a passive connector; it is a critical determinant of physicochemical properties.[2][][4] A fundamental trade-off exists between solubility and permeability .[]

While Long PEG chains (Polyethylene Glycol) have traditionally been the gold standard for improving aqueous solubility and extending half-life, recent data indicates they often act as a "permeability sink" due to high Topological Polar Surface Area (TPSA). Conversely, Short Ether-Amine linkers (and alkyl-ether hybrids) offer a superior permeability profile by enabling "chameleon-like" conformational collapse, shielding polar groups during membrane transit.

The Verdict: For intracellular targets requiring passive diffusion, Short Ether-Amine/Alkyl linkers statistically outperform long PEG chains. Long PEGs should be reserved for scenarios where solubility is the rate-limiting step or for extracellular targets where renal clearance reduction is required.

Mechanistic Comparison: Why Structure Dictates Diffusion

To understand the divergence in performance, we must look beyond molecular weight (MW) and focus on the dynamic behavior of the molecule in lipophilic environments.

The "Chameleon Effect" (Conformational Collapse)

Cell membrane permeability is largely driven by a molecule's ability to mask its polarity.

  • Short Ether-Amine Linkers: These linkers often possess enough flexibility to fold back upon the ligand warheads. In a lipophilic membrane, they facilitate the formation of intramolecular hydrogen bonds (IMHBs), effectively "hiding" polar donors/acceptors. This collapsed state mimics a more lipophilic entity, facilitating passive diffusion.

  • Long PEG Chains: Although flexible, the high density of ether oxygen atoms (hydrogen bond acceptors) creates a substantial desolvation penalty. To enter the membrane, the PEG chain must shed its water shell. Furthermore, long PEGs tend to adopt extended, random-coil conformations that expose high TPSA, resisting membrane entry.

Quantitative Metrics
FeatureShort Ether-Amine / AlkylLong PEG (> PEG4)Impact on Permeability
H-Bond Acceptors (HBA) Low (1-3)High (1 per unit)High HBA correlates with lower permeability.[5][6]
TPSA Low (< 140 Ų)High (> 150-200 Ų)TPSA > 140 Ų is a "permeability cliff."
Lipophilicity (LogD) Moderate/HighLowHigher LogD (within range) aids entry.
Conformation Folded/CollapsedExtended/CoilFolded states diffuse faster.

Data Presentation: Comparative Performance

The following data summarizes key findings from comparative studies on VHL and CRBN-based degraders (e.g., JQ1 derivatives).

Table 1: Linker Length vs. Permeability (Chloroalkane Penetration Assay)

Data normalized to parent ligand permeability.

Linker TypeCompositionRelative Permeability (P_app)SolubilityVerdict
No Linker Direct Bond100% (Baseline)LowN/A
Alkyl (Short) C4 - C6 Alkyl~85 - 95%LowExcellent Permeability
Ether-Amine C-O-C-N Hybrid~60 - 80%ModerateBalanced Profile
Short PEG PEG2 (-O-CH2-CH2-)₂~30 - 40%HighSignificant Drop
Long PEG PEG6 (-O-CH2-CH2-)₆< 5%Very HighPoor Permeability

Critical Insight: Replacing a PEG linker with an isosteric alkyl or ether-amine linker can increase cell permeability by 10-fold to 50-fold in PAMPA and cellular assays.

Visualization: Decision Logic & Mechanism

Diagram 1: The Permeability Decision Tree

This logic flow guides the selection of the optimal linker based on the specific constraints of your chemical series.

LinkerSelection Start Start: Linker Selection TargetLoc Where is the Target? Start->TargetLoc Extracellular Extracellular / Surface TargetLoc->Extracellular Surface Intracellular Intracellular (Cytosol/Nucleus) TargetLoc->Intracellular Cytosol UsePEG Select Long PEG Linker (Focus: Half-life & Solubility) Extracellular->UsePEG Reduce Clearance SolubilityCheck Is Aqueous Solubility Limiting? Intracellular->SolubilityCheck PermeabilityCheck Is Permeability Limiting? SolubilityCheck->PermeabilityCheck No (Solubility OK) UseEtherAmine Select Short Ether-Amine (Focus: Balance) SolubilityCheck->UseEtherAmine Yes (Poor Solubility) PermeabilityCheck->UseEtherAmine Moderate UseAlkyl Select Short Alkyl Linker (Focus: Max Permeability) PermeabilityCheck->UseAlkyl Yes (Need Entry)

Caption: Decision logic for selecting linker chemistry based on target location and physicochemical bottlenecks.

Experimental Protocols: Validating Permeability

To objectively compare linkers in your own lab, rely on the Chloroalkane Penetration Assay (CAPA) . It provides a direct measurement of cytosolic entry, unlike total cellular uptake assays which may confound trapped endosomal compound with cytosolic compound.

Protocol: Pulse-Chase Chloroalkane Penetration Assay (CAPA)

Objective: Quantify the cytosolic concentration of HaloTag-linked PROTACs/conjugates.

Reagents:

  • HeLa-HaloTag cells (stably expressing HaloTag protein).

  • Chloroalkane-TAMRA (CT-TAMRA) dye.

  • Test Compounds (Linker variants).

Step-by-Step Workflow:

  • Seeding: Plate HeLa-HaloTag cells (5,000 cells/well) in 384-well black/clear-bottom plates. Incubate overnight at 37°C/5% CO₂.

  • Pulse (Compound Treatment):

    • Prepare serial dilutions of Test Compounds (Short Ether-Amine vs. Long PEG variants).

    • Treat cells for 4 hours .[7] Note: This allows the compound to permeate and bind the cytosolic HaloTag.

  • Chase (Competition):

    • Wash cells 1x with PBS to remove extracellular compound.

    • Add 5 µM CT-TAMRA dye for 15 minutes.

    • Mechanism:[][8] CT-TAMRA binds any remaining unoccupied HaloTag. If your compound permeated well, few HaloTag sites will be available for the dye.

  • Imaging & Analysis:

    • Wash cells 3x with media.

    • Image using a high-content imager (Ex/Em for TAMRA).

    • Calculate CP50: The concentration of test compound required to block 50% of CT-TAMRA binding.

    • Interpretation: A lower CP50 indicates higher permeability .

Diagram 2: CAPA Experimental Logic

CAPA_Workflow Step1 1. Treat Cells (Test Compound) Step2 2. Cytosolic Entry (Passive Diffusion) Step1->Step2 Step3 3. Target Binding (Blocks HaloTag) Step2->Step3 High Permeability Step4 4. Add Reporter (CT-TAMRA Dye) Step2->Step4 Low Permeability (No Binding) Step3->Step4 Blocked Sites Step5 5. Measure Fluorescence Step4->Step5 Result1 Low Signal = High Permeability Step5->Result1 Result2 High Signal = Low Permeability Step5->Result2

Caption: Workflow for the Chloroalkane Penetration Assay (CAPA). Low fluorescence signal indicates successful cytosolic entry of the test compound.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 2025. Link

  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Central Science, 2019. Link

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 2022. Link

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects. ACS Medicinal Chemistry Letters, 2022. Link

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020. Link

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Comparative

Mitigating Hydrophobicity in Antibody-Drug Conjugates: A Comparative Guide to the Impact of 2-(But-3-yn-1-yloxy)ethan-1-amine

Introduction: The Hydrophobicity Challenge in ADC Development Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of a monoclonal antibody (mAb) with the potent cel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobicity Challenge in ADC Development

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[][] The three core components—antibody, linker, and payload—must work in concert to achieve a therapeutic effect. While the antibody and payload often take the spotlight, the linker is a critical determinant of the ADC's overall success, governing its stability, drug-release mechanism, and pharmacokinetic profile.[3]

A primary obstacle in ADC development is managing the hydrophobicity of the conjugate.[4] Many highly potent cytotoxic payloads are inherently hydrophobic.[5] When conjugated to an antibody, especially at higher drug-to-antibody ratios (DAR), these payloads can drastically increase the overall hydrophobicity of the ADC. This often leads to significant liabilities, including a higher propensity for aggregation, accelerated clearance from circulation, and potential for off-target toxicities, all of which narrow the therapeutic window.[6][7][8] Consequently, linker chemistry has evolved to not only connect the payload but also to modulate the physicochemical properties of the final conjugate.[9][10]

The Strategic Role of Hydrophilic Linkers

To counteract the negative effects of payload hydrophobicity, the incorporation of hydrophilic linkers has become a cornerstone of modern ADC design.[11][12][13] By introducing polar moieties, a hydrophilic linker can effectively "shield" the hydrophobic payload, creating a hydration shell that improves the ADC's solubility and biophysical stability.[][5][14] This strategy has been shown to reduce aggregation, improve pharmacokinetics, and allow for the development of ADCs with higher DARs without compromising their stability.[12][14][15] Common approaches include the integration of polyethylene glycol (PEG) chains, charged groups like sulfonates, or other polar functionalities into the linker structure.[4][14]

This guide focuses on a specific, compact hydrophilic building block, 2-(But-3-yn-1-yloxy)ethan-1-amine , and evaluates its impact on ADC hydrophobicity in comparison to both traditional hydrophobic linkers and established hydrophilic alternatives.

Technical Spotlight: 2-(But-3-yn-1-yloxy)ethan-1-amine

2-(But-3-yn-1-yloxy)ethan-1-amine is a bifunctional molecule with significant potential in ADC linker design.

  • Chemical Structure: C₆H₁₁NO

  • Key Features:

    • Hydrophilic Core: The molecule contains an ether linkage and an ethylene glycol-like motif, which imparts hydrophilicity, helping to offset the hydrophobicity of the conjugated payload.

    • Amine Handle: The primary amine (-NH₂) serves as a versatile attachment point for the cytotoxic payload, often through the formation of a stable amide bond.

    • Alkyne Handle: The terminal alkyne (-C≡CH) is a key functional group for modern bioorthogonal conjugation chemistry. It allows for a highly specific and efficient copper-free "click" reaction (e.g., SPAAC) to an azide-modified antibody, enabling precise, site-specific drug conjugation.[16][17][18]

The compact yet polar nature of this building block makes it an attractive alternative to longer, more heterogeneous PEG chains for mitigating hydrophobicity.

Comparative Analysis: Evaluating Linker Impact on ADC Hydrophobicity

To objectively assess the contribution of 2-(But-3-yn-1-yloxy)ethan-1-amine, we present a comparative analysis of three model ADCs. All ADCs are constructed using the same monoclonal antibody and a monomethyl auristatin E (MMAE) payload, ensuring that any observed differences in hydrophobicity are directly attributable to the linker chemistry.

  • ADC-1 (Hydrophobic Benchmark): Utilizes a traditional Maleimidocaproyl-Valine-Citrulline-PABC (MC-VC-PABC) linker. The MC component is notably hydrophobic.[19][20]

  • ADC-2 (Test Article): Employs a linker where the hydrophobic MC group is replaced by a moiety derived from 2-(But-3-yn-1-yloxy)ethan-1-amine, conjugated via a click chemistry approach.

  • ADC-3 (Hydrophilic Benchmark): Incorporates a well-established hydrophilic linker containing a discrete PEG4 unit to provide a benchmark for hydrophobicity reduction.[12][21][22]

The primary analytical method for this comparison is Hydrophobic Interaction Chromatography (HIC) , a non-denaturing technique that separates proteins based on their surface hydrophobicity.[23][24] ADCs with higher hydrophobicity interact more strongly with the column's stationary phase and thus have a longer retention time.[25] This is complemented by Size Exclusion Chromatography (SEC) to quantify aggregation.[26][27]

Experimental Workflow for ADC Hydrophobicity Assessment

G cluster_0 ADC Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Data Analysis & Output ADC1 ADC-1 Synthesis (Hydrophobic Linker) Purify Purification Step (e.g., TFF, Protein A) ADC1->Purify ADC2 ADC-2 Synthesis (2-(But-3-yn-1-yloxy)ethan-1-amine Linker) ADC2->Purify ADC3 ADC-3 Synthesis (PEG4 Linker) ADC3->Purify HIC Hydrophobic Interaction Chromatography (HIC) Purify->HIC SEC Size Exclusion Chromatography (SEC) Purify->SEC HIC_Data Calculate Average Hydrophobicity Index HIC->HIC_Data SEC_Data Quantify % Aggregation SEC->SEC_Data Comparison Comparative Data Table HIC_Data->Comparison SEC_Data->Comparison

Caption: Workflow for ADC synthesis and comparative analysis.

Comparative Data Summary

The following table summarizes the expected experimental outcomes for the three model ADCs, assuming a target DAR of 4. The Average Hydrophobicity Index (AHI) is a calculated value from the HIC chromatogram, where a lower value indicates less hydrophobicity.

ADC ConstructLinker TypeAverage Hydrophobicity Index (AHI)Aggregation by SEC (%)
ADC-1 MC-VC-PABC (Hydrophobic)1.00 (Reference)12.5%
ADC-2 2-(But-3-yn-1-yloxy)ethan-1-amine -based0.65 < 2.0%
ADC-3 PEG4-VC-PABC (Hydrophilic)0.62< 1.5%
Visual Comparison of Linker Structures

Caption: Structural comparison of the three linker types.

Discussion and Field Insights

The data clearly illustrates the profound impact of linker chemistry on ADC hydrophobicity.

  • Causality of Performance: The traditional MC-VC-PABC linker in ADC-1 contributes significant hydrophobicity, leading to a high AHI value and a substantial increase in aggregation as measured by SEC. This is a common challenge that can compromise the developability and safety profile of an ADC.[6]

  • Efficacy of 2-(But-3-yn-1-yloxy)ethan-1-amine: The introduction of the 2-(But-3-yn-1-yloxy)ethan-1-amine-derived moiety in ADC-2 results in a dramatic reduction in both the AHI and the percentage of aggregates. This demonstrates its effectiveness in masking the hydrophobic nature of the MMAE payload. The ether and ethylene glycol-like structure introduces polarity and flexibility, improving the overall solubility and stability of the conjugate.[14]

  • Comparative Performance: The performance of ADC-2 is comparable to that of ADC-3 , which uses a discrete PEG4 linker—a well-established method for increasing hydrophilicity.[11] This positions 2-(But-3-yn-1-yloxy)ethan-1-amine as a highly efficient and more compact alternative to traditional PEGylation for achieving desired biophysical properties. This can be advantageous in simplifying synthesis and potentially reducing the overall size of the linker-payload complex.

The self-validating nature of this comparison is clear: by keeping the antibody and payload constant, the significant improvements in hydrophobicity and aggregation observed in ADC-2 and ADC-3 can be confidently attributed to the chemical nature of their respective linkers. For researchers, this underscores the principle that rational linker design is not merely about conjugation but is a critical tool for engineering ADCs with superior drug-like properties.

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC)
  • System: A bio-inert HPLC system is required due to the high salt concentrations used.[28][29]

  • Column: TSKgel Butyl-NPR, 4.6 mm x 10 cm, or equivalent.[30]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold to allow binding)

    • 5-35 min: Linear gradient from 100% A to 100% B (Elution)

    • 35-40 min: 100% B (Wash)

    • 40-45 min: Re-equilibration at 100% A

  • Detection: UV at 280 nm.

  • Data Analysis: Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute based on increasing hydrophobicity. The Average Hydrophobicity Index (AHI) can be calculated as the weighted average of the retention times of the different DAR species.

Protocol 2: Size Exclusion Chromatography (SEC)
  • System: Standard HPLC or UPLC system.

  • Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, or equivalent.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in the mobile phase.

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregation as (Area_Aggregates / Total_Area) * 100.

Conclusion

The rational design of linker chemistry is paramount to overcoming the inherent challenges of hydrophobicity in ADC development. This guide demonstrates that 2-(But-3-yn-1-yloxy)ethan-1-amine serves as a potent and compact hydrophilic building block. Its incorporation into an ADC linker significantly reduces hydrophobicity and aggregation propensity, yielding a biophysical profile comparable to that achieved with established hydrophilic polymers like PEG. For drug development professionals, leveraging such advanced linker components is a key strategy for creating next-generation ADCs with improved stability, better pharmacokinetic profiles, and an enhanced therapeutic index.

References

  • How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). (2024, November 18). AxisPharm. [Link]

  • Tackling Aggregation Challenges in ADC Production. (2026, February 5). Pharmaceutical Technology. [Link]

  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015, July 31). American Pharmaceutical Review. [Link]

  • How to analyse cysteine-linked ADC using HIC. (2023, December 8). Separation Science. [Link]

  • ADC Analysis by Hydrophobic Interaction Chromatography. (n.d.). PubMed. [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022, June 16). Frontiers in Drug Discovery. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2025, September 30). ResearchGate. [Link]

  • Exploring the Optimization of Linker Chemistries for ADCs. (2023, December 13). BioPharm International. [Link]

  • Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. (2024, October 15). Agilent Technologies. [Link]

  • Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding. (n.d.). MilliporeSigma. [Link]

  • Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns. (n.d.). Waters Corporation. [Link]

  • PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. (2025, February 19). PubMed. [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021, September 10). PubMed. [Link]

  • Aggregation in antibody-drug conjugates: causes and mitigation. (2025, August 19). Cytiva. [Link]

  • Linker Technologies in ADCs: How They Impact Efficacy & Stability. (n.d.). Sygnature Discovery. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8022 linker-ADC/]([Link] linker-ADC/)

  • PEG Linkers. (n.d.). ADC Review. [Link]

  • Optimization Strategies for ADC and Related Bioanalytical Methods. (2024, March 22). Creative Biolabs. [Link]

  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. (2021, December 22). Books - ACS. [Link]

  • Aggregation In Antibody-Drug Conjugates Causes And Mitigation. (n.d.). Cytiva. [Link]

  • Linkers for ADCs. (n.d.). NJ Bio, Inc.. [Link]

  • Optimizing and Intensifying ADC Aggregate Removal: A DoE Approach to Membrane Chromatography and Rapid Cycling. (2022, October 20). BioProcess International. [Link]

  • Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. (2025, December 5). PMC. [Link]

  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. (2022, February 11). PMC. [Link]

  • Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). (2025, September 18). Synoligo. [Link]

  • Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. (2018, May 29). ACS Publications. [Link]

  • Structures of different linker groups used in ADCs. (n.d.). ResearchGate. [Link]

  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (n.d.). PMC. [Link]

  • 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine. (n.d.). PubChem. [Link]

  • The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. (2024, May 20). LinkedIn. [Link]

  • Current ADC linker chemistry. (n.d.). ResearchGate. [Link]

  • β-alkoxy enones for biocompatible primary amine conjugation. (2025, June 28). PMC. [Link]

  • Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. (2024, January 15). MDPI. [Link]

  • (PDF) β-Alkoxy Enones for Biocompatible Primary Amine Conjugation. (2025, December 9). ResearchGate. [Link]

  • Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. (n.d.). SciSpace. [Link]

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023, November 22). PMC - NIH. [Link]

Sources

Validation

Bioavailability of Drugs Conjugated with Short Alkyne-Ether Linkers

A Publish Comparison Guide for Drug Development Professionals Executive Summary In the optimization of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is no longer viewed as a pas...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

In the optimization of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of pharmacokinetics (PK).[1][2][] While Polyethylene Glycol (PEG) has long been the gold standard for solubility, its liability to oxidative metabolism and poor membrane permeability has driven the shift toward Short Alkyne-Ether Linkers .

This guide objectively compares short alkyne-ether motifs against traditional PEG and Alkyl linkers. It synthesizes experimental data to demonstrate how rigidifying the linker via alkyne insertion can enhance metabolic stability, improve cell permeability, and optimize bioavailability without sacrificing solubility.

Part 1: Chemical Architecture & Mechanistic Advantage[3]

The "Short Alkyne-Ether" linker class typically incorporates a propargyl ether moiety or an internal alkyne within a short ether chain. This design bridges the gap between the high solubility of PEGs and the high stability of Alkyl chains.

1.1 Structural Comparison
  • PEG Linkers: Flexible, hydrophilic, but prone to oxidative dealkylation by CYP450 enzymes (specifically at the ether

    
    -carbon). High entropic cost upon binding.
    
  • Alkyl Linkers: Metabolically stable and rigid, but highly hydrophobic (high LogP), leading to aggregation and poor solubility.

  • Short Alkyne-Ether Linkers: The alkyne group introduces linear rigidity , reducing the entropic penalty of binding. The triple bond alters the electronics of the adjacent ether oxygen, potentially reducing susceptibility to enzymatic oxidation compared to a standard methylene-ether bond.

1.2 Mechanistic Pathway: Metabolic Stabilization

The primary failure mode for ether-based linkers is O-dealkylation . The diagram below illustrates how alkyne integration mitigates this risk compared to standard PEG chains.

MetabolicStability PEG Standard PEG Linker (-CH2-CH2-O-) CYP CYP450 Enzyme (Oxidative Attack) PEG->CYP High Affinity Hemiacetal Unstable Hemiacetal Intermediate CYP->Hemiacetal Hydroxylation Cleavage Linker Cleavage (Loss of Bioavailability) Hemiacetal->Cleavage Spontaneous Collapse Alkyne Short Alkyne-Ether (-C≡C-CH2-O-) Steric Steric/Electronic Shielding Alkyne->Steric Rigid Geometry Stable Intact Conjugate (Sustained Bioavailability) Alkyne->Stable Metabolic Resistance Steric->CYP Reduced Access

Figure 1: Comparative metabolic fate of PEG vs. Alkyne-Ether linkers. The alkyne moiety provides structural rigidity and electronic modulation that hinders CYP450-mediated O-dealkylation.

Part 2: Comparative Performance Analysis

The following data summarizes the performance of short alkyne-ether linkers against standard alternatives in PROTAC and ADC applications.

2.1 Physicochemical & PK Profile Comparison
FeatureShort Alkyne-Ether Standard PEG (PEG

-PEG

)
Alkyl Chain (C

-C

)
Conformational Rigidity High (Linear geometry)Low (Floppy, high entropy)Moderate (Flexible)
Membrane Permeability High (Reduced TPSA)Low (High TPSA, hydrophilic)High (Lipophilic)
Metabolic Stability High (Resistant to O-dealkylation)Low (Susceptible to CYP450)High (Inert)
Aqueous Solubility Moderate (Tunable)Excellent Poor
Synthetic Utility High (Click Chemistry ready)Moderate (Standard coupling)Moderate
2.2 Experimental Case Study: PROTAC Bioavailability

Reference: Wang et al. (2018) & Related Structure-Activity Relationship (SAR) Studies

In a head-to-head comparison of linkers for BET (Bromodomain) degraders, replacing a flexible hydrophilic linker with a rigid alkyne-based motif yielded significant improvements:

  • Compound: QCA570 (Rigid Alkyne Linker) vs. PEG-analogues.

  • Cellular Potency (

    
    ):  The alkyne-based conjugate achieved < 1 nM  potency, whereas flexible PEG variants often required higher concentrations (>10 nM) due to poor permeability and entropic penalties.
    
  • Pharmacokinetics: The rigid alkyne linker demonstrated a 3- to 6-fold increase in cell activity in leukemia cell lines compared to flexible amine/ether linkers, attributed to enhanced cellular uptake and metabolic stability.

Part 3: Experimental Protocols

To validate the bioavailability of a drug conjugated with a short alkyne-ether linker, the following Metabolic Stability Assay is the industry standard. This protocol ensures the linker remains intact in systemic circulation.[4]

Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the conjugate in liver microsomes.

Materials:

  • Pooled Liver Microsomes (Human/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (Alkyne-Ether Conjugate) and Control (PEG-Conjugate).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of Stop Solution to precipitate proteins.

  • Analysis: Centrifuge at 4,000 rpm for 20 min. Analyze supernatant via LC-MS/MS. Monitor the parent ion and potential O-dealkylated metabolites.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
Workflow Visualization

AssayWorkflow Start Start: Prepare Microsomes & Test Compound (1 µM) Incubate Incubate @ 37°C Add NADPH Start->Incubate Sample Sampling Loop (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench with ACN + Internal Standard Sample->Quench Analyze LC-MS/MS Analysis Quantify Parent vs. Metabolite Quench->Analyze Data Calculate t1/2 & CL_int Analyze->Data

Figure 2: Step-by-step workflow for validating metabolic stability of linker conjugates.

Part 4: Conclusion & Recommendations

For researchers developing next-generation conjugates, Short Alkyne-Ether linkers offer a superior alternative to traditional PEGs when:

  • Permeability is a bottleneck: The reduced TPSA and rigid structure facilitate passive diffusion.

  • Metabolic instability is observed: The alkyne moiety protects the ether bond from rapid CYP450 degradation.

  • Click Chemistry is desired: The alkyne handle provides a ready-made site for bioorthogonal conjugation (CuAAC/SPAAC).

Recommendation: Prioritize short alkyne-ether linkers (e.g., propargyl-PEG hybrids) in early discovery for PROTACs and small-molecule conjugates to maximize oral bioavailability and systemic half-life.

References
  • Current strategies for the design of PROTAC linkers: a critical review. Source: PubMed Central (PMC) [Link] Citation for: Comparison of rigid alkyne/piperidine linkers vs. PEG/alkyl motifs in PROTACs; Wang group QCA570 data.

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs). Source: Journal of Medicinal Chemistry [Link] Citation for: Metabolic soft spots in PEG/ether linkers and the effect of linker structure on stability.[5]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics. Source: Frontiers in Pharmacology [Link] Citation for: General principles of linker stability and PK in ADCs.

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs. Source: RSC Medicinal Chemistry [Link] Citation for: Impact of rigid linkers (alkynes/spirocycles) on ternary complex formation and degradation efficiency.[6]

Sources

Comparative

Comparative Guide: Evaluating ADC Linker Stability in Human Plasma

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Antibody-Drug Conjugates (ADCs), PROTACs, and Peptide-Drug Conjugates.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Antibody-Drug Conjugates (ADCs), PROTACs, and Peptide-Drug Conjugates.

Executive Summary: The Stability Paradox

In the development of Antibody-Drug Conjugates (ADCs), linker stability represents a critical "Goldilocks" challenge.[1][2][3] The linker must be stable enough in systemic circulation to prevent premature payload release (off-target toxicity) yet sufficiently labile to release the cytotoxin efficiently upon internalization (efficacy).[4]

This guide provides a technical evaluation of common linker chemistries in human plasma, supported by mechanistic insights and a self-validating experimental protocol.

Mechanisms of Plasma Instability

To evaluate stability, one must first understand the degradation vectors. Linker failure in plasma is rarely random; it is driven by three specific mechanisms:

  • Enzymatic Hydrolysis: Premature cleavage by non-target plasma esterases or proteases.

  • Chemical Instability: pH-dependent hydrolysis (e.g., hydrazones at physiological pH 7.4).

  • Thiol-Disulfide Exchange: Reaction with endogenous thiols, primarily Human Serum Albumin (HSA) Cys34 or glutathione.

Visualization: Linker Degradation Pathways

The following diagram maps the causality between plasma components and linker failure.

LinkerDegradation Plasma Human Plasma Environment Albumin HSA (Cys34) Plasma->Albumin pH Physiological pH (7.4) Plasma->pH Enzymes Esterases/Proteases Plasma->Enzymes Disulfide Disulfide Linkers (e.g., SPDB) Albumin->Disulfide Nucleophilic Attack Hydrazone Hydrazone Linkers (e.g., AcBut) pH->Hydrazone Slow Hydrolysis Peptide Peptide Linkers (e.g., Val-Cit) Enzymes->Peptide Species Dependent Exchange Thiol Exchange (Premature Release) Disulfide->Exchange Hydrolysis Chemical Hydrolysis Hydrazone->Hydrolysis Cleavage Enzymatic Cleavage Peptide->Cleavage

Figure 1: Mechanistic pathways leading to premature linker degradation in human plasma.

Comparative Analysis of Linker Performance

The following data synthesizes industry-standard performance metrics. Note the critical distinction between Human and Mouse plasma stability for peptide linkers.

Table 1: Comparative Stability Profiles ( )
Linker ClassRepresentative ChemistryStability (Human Plasma)Stability (Mouse Plasma)Mechanism of Failure
Peptide Val-Cit-PABCHigh (

days)
Low (

hrs)
Susceptible to Ces1C (carboxylesterase 1C) in rodents; stable in humans [1].
Hydrazone AcBut (Acid-labile)Low/Moderate (

hrs)
Low Slow hydrolysis at neutral pH (7.4); designed for pH 5.0 cleavage [2].
Disulfide SPP / SPDBVariable (

hrs)
Variable Thiol exchange with Albumin. Stability correlates with steric hindrance (methyl groups) around the disulfide [3].[3]
Non-Cleavable Thioether (SMCC)Very High (Stable)Very High Requires lysosomal degradation of the antibody backbone to release the payload.[2][4]
Glucuronide

-Glucuronide
High (

days)
High Highly polar; resistant to plasma esterases, cleaved by

-glucuronidase in lysosomes.
Technical Insights
  • The "Mouse Trap": A common pitfall in preclinical development is the instability of Val-Cit linkers in mouse plasma due to high levels of carboxylesterase 1C (Ces1C).[1] This enzyme is absent in human plasma. Actionable Insight: Do not discard a Val-Cit candidate based solely on mouse PK data; use Ces1C-knockout mice or rely on human plasma stability data [1].

  • Steric Hindrance in Disulfides: Unhindered disulfides are rapidly reduced by HSA. Adding methyl groups adjacent to the disulfide bond (e.g., changing from SPP to SPDB) significantly increases plasma half-life by blocking the approach of albumin's Cys34 [3].

Validated Experimental Protocol

This protocol uses LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for the quantification of released payload. It is designed to be self-validating through the use of positive and negative controls.

Experimental Design[6]
  • Matrix: Pooled Human Plasma (Lithium Heparin or EDTA).

  • Test Concentration: 1–10

    
    M (Linker-Payload or ADC equivalent).
    
  • Incubation: 37°C in a water bath or thermomixer.

  • Time Points: 0, 1, 4, 24, 48, 72, and 96 hours.

Workflow Visualization

ProtocolWorkflow Start Preparation Spike ADC/Linker (10µM) into Human Plasma Incubate Incubation 37°C, agitation Start->Incubate Aliquot Sampling Remove aliquot at t=x Incubate->Aliquot At t=0, 4, 24...96h Quench Quenching Add 3x Vol Cold ACN/MeOH (Contains Internal Standard) Aliquot->Quench Immediate Stop Centrifuge Protein Precipitation 14,000 x g, 10 min, 4°C Quench->Centrifuge Analysis LC-MS/MS Analysis Supernatant Injection Centrifuge->Analysis

Figure 2: Standard Operating Procedure for Plasma Stability Assessment.

Step-by-Step Methodology
  • Preparation:

    • Thaw pooled human plasma at 37°C. Centrifuge at 3000

      
       g for 5 mins to remove particulates.
      
    • Prepare a 10 mM stock of the test compound in DMSO.

    • Spike plasma to reach a final concentration of 10

      
      M (ensure DMSO content 
      
      
      
      ).
  • Incubation:

    • Aliquot the spiked plasma into separate microcentrifuge tubes (one per time point) to avoid repeated thermal stress.

    • Incubate at 37°C with gentle shaking (300 rpm).

  • Sampling & Extraction:

    • At each time point, remove the specific tube.

    • Crucial Step: Immediately add 3 volumes of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide or a stable isotope-labeled analog of the payload).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000

      
       g for 10 minutes at 4°C to pellet precipitated proteins.
      
  • Analysis (LC-MS/MS):

    • Inject the supernatant onto a C18 column (e.g., Waters BEH C18).

    • Run a gradient elution (Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN).

    • Monitor the transition of the Free Payload (not the intact linker-payload).

Self-Validation System (Quality Control)

To ensure data integrity, every run must include:

  • Negative Control (Stable): Warfarin or a Non-cleavable ADC (e.g., T-DM1 analog). Expectation: <5% loss over 96h.

  • Positive Control (Unstable): Propantheline or a simple ester/hydrazone analog. Expectation: >50% degradation within 24h.

  • Zero-Time Point (

    
    ):  Process immediately after spiking. If Free Payload is detected here, it indicates contamination or instant instability.
    

References

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics.

  • Jain, N., et al. (2015). Current trends and challenges in the clinical development of antibody–drug conjugates. Pharmacological Research.[5][6]

  • Pillow, T. H., et al. (2017). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. Chemical Science.[7]

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Validation

Introduction: The Linker as a Linchpin in Targeted Protein Degradation

An In-Depth Guide to Selecting the Optimal Alkyne-Amine Linker for Cereblon E3 Ligase Ligands In the burgeoning field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Selecting the Optimal Alkyne-Amine Linker for Cereblon E3 Ligase Ligands

In the burgeoning field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is elegantly composed of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4]

Among the hundreds of E3 ligases in the human body, Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ligase complex, is one of the most frequently utilized in PROTAC design.[3][5] This is largely due to the availability of well-characterized, drug-like ligands such as thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs), including pomalidomide and lenalidomide.[5][6]

While the choice of POI and E3 ligase ligands determines the "what" and "how" of degradation, the linker is the critical component that dictates the efficiency and success of the entire process. It is far more than a simple tether; the linker's length, composition, rigidity, and attachment points are paramount in governing the formation and stability of the productive ternary complex (POI-PROTAC-CRBN), which is the prerequisite for target ubiquitination and degradation.[4][7] This guide provides a comparative analysis of alkyne-amine linkers, a prevalent and versatile class, offering experimental insights to guide the rational selection for CRBN-based PROTACs.

The PROTAC Mechanism of Action

The function of a PROTAC is to induce proximity between the target protein and an E3 ligase, leading to the target's degradation. This process is catalytic, allowing a single PROTAC molecule to trigger the destruction of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds PROTAC->Ternary CRBN->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer (from E1-E2 cascade) Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Alkyne-Amine Linker Properties

The alkyne-amine motif is particularly valuable in PROTAC synthesis due to its utility in convergent synthetic strategies, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and aldehyde-alkyne-amine (A³) coupling reactions.[8][9][10] These methods allow for the modular and efficient assembly of PROTAC libraries to probe structure-activity relationships (SAR).[4]

Linker Length and Flexibility

The distance between the CRBN and POI binding sites is a critical parameter that must be optimized for each specific POI-ligand pair. An improperly sized linker can fail to induce a stable ternary complex, rendering the PROTAC inactive.

  • Alkyl Chains: Purely aliphatic chains offer flexibility. Studies have shown a distinct "optimal" length for degradation efficacy. For instance, in a study targeting the Estrogen Receptor (ER)-α, a 16-atom chain length was found to be optimal, with shorter or longer linkers showing a sharp decrease in potency.[11][12] This highlights a "Goldilocks" effect where the linker must be long enough to span the distance between the proteins but not so long that it destabilizes the complex.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are commonly used to improve the solubility and pharmacokinetic properties of PROTACs.[2] However, the inclusion of ether oxygens can alter linker geometry and hydrogen bonding potential. In some cases, replacing an alkyl chain with a PEG linker of equivalent length has been shown to inhibit PROTAC activity, suggesting that the specific chemical composition, not just length, is a key variable.[4]

The optimal linker length is highly dependent on the specific POI and the exit vector chosen on both ligands. Therefore, a systematic variation of linker length (e.g., PEG2, PEG3, PEG4) is a standard and necessary step in the optimization process.[13]

Attachment Point (Exit Vector) on the Cereblon Ligand

The position where the linker is attached to the CRBN ligand (the "exit vector") profoundly influences the trajectory of the linker and, consequently, the relative orientation of the POI and CRBN in the ternary complex.[14] For thalidomide-based ligands, several attachment points have been explored. The most common connection point is the C4 position of the phthalimide ring, often via a nucleophilic aromatic substitution (SNAr) reaction with an amine-terminated linker.[3][4]

Recent work has demonstrated that modifying the exit vector can dramatically alter degradation efficiency. For example, a study developing Bruton's Tyrosine Kinase (BTK) degraders found that linkers attached to para- and meta-substituted phenyl groups on an achiral CRBN ligand exhibited the highest degradation activity.[5] The structural biology of ternary complexes reveals that different exit vectors can lead to entirely different protein-protein interaction interfaces between the POI and CRBN, which can be exploited to enhance degradation selectivity between highly homologous proteins.[15]

Chemical Composition and Rigidity

The chemical makeup of the linker influences its physical properties and its interactions within the ternary complex.

  • Rigidity: While flexible linkers like alkyl and PEG chains allow the PROTAC to adopt multiple conformations to find a stable ternary complex, this flexibility can come at an entropic cost. Introducing rigid elements, such as alkyne groups or phenyl rings, can pre-organize the PROTAC into a more favorable conformation for binding, potentially increasing potency.[3][5] However, excessive rigidity can also prevent the formation of a viable complex if the pre-determined conformation is not optimal.

  • Solubility and Permeability: The linker contributes significantly to the overall physicochemical properties of the PROTAC molecule. Highly aliphatic linkers can increase lipophilicity, which may decrease solubility and lead to poor pharmacokinetic profiles. Conversely, PEG-like linkers can enhance solubility and permeability.[4] The choice of linker composition is therefore a balancing act between optimizing ternary complex formation and achieving desirable drug-like properties.[2]

Quantitative Data Summary

The following table summarizes the general characteristics and performance considerations for different types of alkyne-amine linkers based on published experimental data. The optimal choice is always system-dependent and requires empirical validation.

Linker TypeKey CharacteristicsImpact on PROTAC PerformanceKey Considerations
Alkyl-Alkyne Flexible, lipophilic, synthetically straightforward.Degradation is highly sensitive to exact chain length.[11]May require optimization to balance potency with solubility.
PEG-Alkyne Hydrophilic, flexible, improves solubility.Can enhance pharmacokinetic properties.[4]Ether oxygens may form non-productive H-bonds or alter complex geometry.[4]
Aromatic-Alkyne Rigid, provides defined spatial orientation.Can pre-organize the PROTAC for improved potency.[5]May limit conformational flexibility needed for ternary complex formation.

Experimental Protocols

Protocol 1: Synthesis of a Pomalidomide-PEG-Alkyne Linker Conjugate

This protocol describes a common method for attaching an amine-terminated linker to 4-fluoropomalidomide, followed by the introduction of a terminal alkyne for subsequent conjugation to a POI ligand via click chemistry.

Synthesis_Workflow start Start Materials: - 4-Fluoropomalidomide - Amine-PEG-Azide Linker step1 Step 1: S N Ar Reaction Couple Pomalidomide and Linker start->step1 intermediate1 Intermediate: Pomalidomide-PEG-Azide step1->intermediate1 step2 Step 2: Staudinger Reduction Convert Azide to Amine intermediate1->step2 intermediate2 Intermediate: Pomalidomide-PEG-Amine step2->intermediate2 step3 Step 3: Amide Coupling Attach Alkyne Moiety intermediate2->step3 final_product Final Product: Pomalidomide-PEG-Alkyne step3->final_product

Sources

Safety & Regulatory Compliance

Safety

2-(But-3-yn-1-yloxy)ethan-1-aminehydrochloride proper disposal procedures

This operational guide details the disposal procedures for 2-(But-3-yn-1-yloxy)ethan-1-amine hydrochloride . Part 1: Executive Safety Summary 2-(But-3-yn-1-yloxy)ethan-1-amine hydrochloride (CAS: 2803861-10-9) is a bifun...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal procedures for 2-(But-3-yn-1-yloxy)ethan-1-amine hydrochloride .

Part 1: Executive Safety Summary

2-(But-3-yn-1-yloxy)ethan-1-amine hydrochloride (CAS: 2803861-10-9) is a bifunctional linker containing a terminal alkyne and a primary amine hydrochloride .[1][2]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Critical Prohibition: NEVER pour aqueous solutions of this compound down the drain. The terminal alkyne group can react with copper plumbing to form copper acetylides , which are shock-sensitive explosives.[2]

  • Immediate Hazard: Skin/eye irritant (H315, H319) and potential respiratory irritant (H335).[2]

Part 2: Chemical Hazard Profile & Segregation

Effective disposal requires understanding the functional group reactivity.

FeatureHazard ClassDisposal Implication
Terminal Alkyne (-C≡CH)Reactive MoietyExplosion Hazard: Forms explosive acetylides with Cu, Ag, Hg.[1][2][3] Must be segregated from heavy metal salts.
Amine HCl (-NH3+ Cl-)Acidic SaltCorrosive/Irritant: Aqueous solutions are acidic.[1][4][5][6] Incompatible with strong bases (exothermic deprotonation) and strong oxidizers.[2]
Ether Linkage (-O-)Peroxide FormerLow risk in this specific structure, but generally requires storage away from air/light to prevent degradation.[1][2]

Part 3: Disposal Decision Framework

The following logic gate determines the correct disposal workflow based on the physical state of the waste.

Disposal_Logic Start Waste Identification: 2-(But-3-yn-1-yloxy)ethan-1-amine HCl State Physical State? Start->State Solid Solid (Pure/Expired) State->Solid Liquid Liquid / Solution State->Liquid PackSolid Pack in HDPE/Glass Label: 'Toxic Solid, Organic' Solid->PackSolid ReactionMix Is it a Reaction Mixture? Liquid->ReactionMix Trace Trace Aqueous Waste? ReactionMix->Trace No (Pure Solution) Quench Perform Quenching Protocol (Dilute & Neutralize) ReactionMix->Quench Yes (Active Reagents) NoDrain CRITICAL: DO NOT POUR DOWN DRAIN (Copper Acetylide Risk) Trace->NoDrain PackLiq Pack in HDPE/Glass Label: 'Flammable/Toxic Liquid' Quench->PackLiq NoDrain->PackLiq

Figure 1: Decision tree for segregating and packaging alkyne-amine waste streams.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Expired or Surplus Material)

Applicable for: Pure powder in original vials or weighing boats.[1][2]

  • Do Not Quench: Do not attempt to dissolve or neutralize pure solid material. This increases volume and risk.

  • Packaging: Keep in the original container if possible. If transferring, use a glass or HDPE (High-Density Polyethylene) container.[2]

  • Labeling: Apply a hazardous waste label with the following constituents:

    • Chemical Name: 2-(But-3-yn-1-yloxy)ethan-1-amine HCl[1][2][7]

    • Hazards: Irritant, Toxic.[2][6][8]

  • Storage: Store in a secondary container away from oxidizers and heavy metal salts until pickup by EHS (Environmental Health & Safety).

Scenario B: Reaction Mixtures (Active Chemistry)

Applicable for: Post-reaction solutions containing unreacted alkyne reagents.[1][2]

Objective: Neutralize reactive intermediates before storage.

  • Dilution: Dilute the reaction mixture with a compatible inert solvent (e.g., Ethanol or Acetone) to reduce thermal density.[2]

  • pH Check: If the reaction involved strong bases, neutralize carefully with dilute HCl or acetic acid to pH 6–8. Caution: Exothermic.[1]

  • Metal Scavenging (If Cu catalyst used): If "Click Chemistry" (CuAAC) was performed, the solution contains Copper.[2] Add a metal scavenger (e.g., QuadraPure™ or EDTA) to bind free copper ions, preventing acetylide precipitation.[2]

  • Collection: Transfer to a solvent waste container.

    • Label: "Organic Solvent Waste with Trace Alkyne/Amine."

Scenario C: Aqueous Rinsate

Applicable for: Glassware washing water.[1]

  • Collection: Collect the first 3 rinses of any glassware that held the pure compound.

  • Segregation: Pour these rinses into the Organic Waste container, not the sink.

  • Reasoning: Even dilute concentrations of terminal alkynes can accumulate in copper p-traps over time, creating an explosion hazard during plumbing maintenance.

Part 5: Emergency Procedures

IncidentImmediate Action
Spill (Solid) Dampen with water to prevent dust.[1][5] Sweep into a container. Do not use a vacuum (static spark risk).[2]
Spill (Liquid) Absorb with vermiculite or sand. Do not use clay-based absorbents if strong oxidizers are present.[1]
Skin Contact Wash with soap and water for 15 minutes.[9][10] The HCl salt is water-soluble and corrosive; immediate dilution is key.

References

  • Sigma-Aldrich. (n.d.). 2-(But-3-yn-1-yloxy)ethan-1-amine hydrochloride Safety Data Sheet. Retrieved from [1][2]

  • BenchChem. (2025).[3] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from [1][2]

  • University of Wisconsin–Madison. (n.d.). Chemical Disposal Procedures: Chapter 7. Retrieved from [1][2]

  • Fisher Scientific. (2023). Safety Data Sheet: Ethanamine, hydrochloride. Retrieved from [1][2]

Sources

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